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(2R)-2-amino-4-fluorobutanoic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Engineering the Proteome: Mechanisms and Applications of Fluorinated Amino Acid Analogs

Executive Summary The incorporation of non-canonical, fluorinated amino acids into proteins represents a paradigm shift in protein engineering, structural biology, and rational drug design. Because the fluorine atom poss...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical, fluorinated amino acids into proteins represents a paradigm shift in protein engineering, structural biology, and rational drug design. Because the fluorine atom possesses a van der Waals radius (1.47 Å) only marginally larger than that of hydrogen (1.20 Å), it acts as a remarkably non-perturbing bioisostere[1],[2]. However, its extreme electronegativity and the exceptional strength of the C–F bond (105–116 kcal/mol) introduce profound stereoelectronic and thermodynamic changes to the local microenvironment[3]. This technical guide explores the mechanistic foundations of fluorinated amino acid analogs, detailing how they drive protein stability, act as mechanism-based enzyme inhibitors, and serve as bio-orthogonal probes.

Mechanisms of Action

Thermodynamic and Stereoelectronic Stabilization

A primary application of highly fluorinated amino acids is the stabilization of protein folds against thermal and chemical denaturation[4]. Historically, this was attributed to a specific "fluorous effect" (favorable fluorine-fluorine interactions). However, structural and thermodynamic analyses reveal a different causality: the stabilization is predominantly driven by entropic effects [4].

When highly fluorinated analogs like (S)-5,5,5,5',5',5'-hexafluoroleucine (hFLeu) or pentafluorophenylalanine (Pff) are incorporated into a protein's hydrophobic core or internal β-strands, they increase the buried hydrophobic surface area[5],[4]. Because the rigid, fluorinated side chains closely preserve their native shape, they fit into the tertiary structure with minimal steric clashing[4]. The displacement of ordered water molecules from these highly hydrophobic, enlarged side chains yields a massive entropic gain, stabilizing both α-helical bundles and β-sheet proteins (e.g., the GB1 domain) by up to 0.35 kcal·mol⁻¹·residue⁻¹[6].

Mechanism-Based Enzyme Inhibition (Suicide Substrates)

Fluorinated amino acids are potent "suicide substrates" (mechanism-based inactivators), particularly against pyridoxal phosphate (PLP)-dependent enzymes such as decarboxylases and racemases. The mechanism relies on the latent reactivity of the C–F bond. While biologically inert in solution, the fluorine atom becomes an excellent leaving group when positioned adjacent to a carbanion intermediate generated during catalysis,[3].

For example, when β,β,β-trifluoroalanine enters the active site of a PLP-dependent enzyme, transaldimination occurs normally. However, the subsequent α-proton abstraction by the enzyme generates an anionic intermediate that triggers the rapid β-elimination of a fluoride ion. This converts the substrate into a highly reactive electrophile (a Michael acceptor), which is immediately attacked by an active-site nucleophile, forming an irreversible covalent adduct that permanently neutralizes the enzyme,[7].

SuicideInhibition A Fluorinated Substrate (e.g., β,β,β-trifluoroalanine) C Transaldimination (External Aldimine Formation) A->C B PLP-Dependent Enzyme Active Site B->C D α-Proton Abstraction C->D E Fluoride Ion Elimination (Leaving Group) D->E Trigger F Reactive Electrophile (Michael Acceptor) E->F G Covalent Adduction (Active Site Nucleophile) F->G Nucleophilic Attack H Irreversible Enzyme Inactivation G->H

Mechanism of action for fluorinated suicide substrates in PLP-dependent enzymes.

Bio-Orthogonal Probing via ¹⁹F NMR

The ¹⁹F nucleus is a stable isotope with 100% natural abundance and a high gyromagnetic ratio (83% of ¹H), making it exquisitely sensitive for NMR spectroscopy[8],[1]. Because endogenous fluorine is virtually absent in biological macromolecules, ¹⁹F NMR yields spectra with zero background noise[8],[1]. The large chemical shift dispersion of ¹⁹F (spanning over 300 ppm) is highly responsive to local van der Waals forces and electrostatic changes, allowing researchers to track real-time conformational dynamics and ligand-binding events with atomic precision[8],[1].

Quantitative Data Summary

The table below synthesizes the physicochemical properties and functional impacts of key fluorinated amino acid analogs utilized in modern protein engineering.

Amino Acid AnalogCanonical TargetPrimary Property AlteredMechanism of ActionImpact on Protein/System
Hexafluoroleucine (hFLeu) LeucineHydrophobicity, VolumeEntropic stabilization of the hydrophobic coreIncreases thermal stability (ΔG) without structural perturbation[4].
β,β,β-Trifluoroalanine AlanineElectrophilicityβ-elimination leading to nucleophilic attackIrreversible suicide inhibition of PLP-dependent enzymes[9].
7-Fluoro-L-tryptophan Tryptophan¹⁹F NMR SensitivityBio-orthogonal magnetic resonance probingEnables background-free monitoring of ligand binding[1].
Pentafluorophenylalanine (Pff) PhenylalanineBuried Surface AreaFluorophilic / Hydrophobic packingStabilizes β-sheet architectures (e.g., antibodies, GB1)[6].

Experimental Methodologies

To harness these analogs, researchers must bypass the high fidelity of the natural ribosome. This is achieved either through site-specific incorporation via genetic code expansion (using engineered orthogonal aminoacyl-tRNA synthetases to suppress amber stop codons)[8],[1], or through residue-specific biosynthetic incorporation using auxotrophic depletion[10],[8].

Self-Validating Protocol: Biosynthetic Incorporation via Auxotrophic Depletion

This protocol utilizes metabolic blockade to force the bacterial translational machinery to misincorporate a fluorinated analog (e.g., 3-fluoro-tyrosine or 5-fluorotryptophan) in place of its native counterpart[10].

Causality Focus: The critical step in this protocol is the addition of glyphosate. Glyphosate acts as a potent inhibitor of the shikimate pathway, effectively shutting down the de novo synthesis of endogenous aromatic amino acids[10]. By starving the cell of the natural amino acid just prior to induction, the exogenously supplied fluorinated analog outcompetes the depleted natural pool for ribosomal loading, ensuring high-efficiency labeling[10].

Step-by-Step Methodology:

  • Transformation: Transform the expression plasmid into E. coli BL21-Gold (DE3) competent cells and plate on LB-Agar with the appropriate antibiotic[10].

  • Minimal Media Cultivation: Inoculate 1 L of M9 minimal media. Rationale: Complex media (like LB) contains undefined amino acid pools that would compete with the fluorinated analog. Grow at 37°C with shaking until the culture reaches an O.D.₆₀₀ of 0.6[10].

  • Metabolic Acclimation: Shift the incubator temperature to 18°C and shake for 1 hour. Rationale: Lowering the temperature slows transcription/translation kinetics, reducing inclusion body formation and increasing ribosomal tolerance for the bulky fluorinated analog.[10]

  • Shikimate Pathway Blockade: Add 1 g of glyphosate to the 1 L culture[10].

  • Analog Supplementation: Immediately add 50 mg of the desired fluorinated analog (e.g., 3-F-L-tyrosine). To rescue translation and prevent total growth arrest, supplement with 50 mg of the other two natural aromatic amino acids (L-phenylalanine and L-tryptophan)[10].

  • Induction: Induce target protein expression by adding IPTG to a final concentration of 0.5 mM[10],[8].

  • Expression & Harvest: Incubate the shaking culture at 18°C for 18–20 hours. Harvest cells via centrifugation at 4,000 rpm at 4°C[10],[8]. Proceed to standard affinity purification.

BiosyntheticWorkflow Step1 Transform E. coli BL21 with Expression Plasmid Step2 Grow in Minimal Media (37°C to OD600 = 0.6) Step1->Step2 Step3 Temperature Shift (18°C for 1 hour) Step2->Step3 Step4 Add Glyphosate (Inhibit Shikimate Pathway) Step3->Step4 Deplete Natural AAs Step5 Supplement Fluorinated Analog (e.g., 3-F-Tyrosine) Step4->Step5 Step6 Induce with IPTG (0.5 mM) Step5->Step6 Step7 Incubate 18-20 hrs & Harvest Cells Step6->Step7

Workflow for the biosynthetic incorporation of fluorinated amino acids.

References

1.[10] "incorporation of fluorinated amino acids into proteins protocol", ucla.edu. URL: 2.[5] "Structural basis for the enhanced stability of highly fluorinated proteins - PMC", nih.gov. URL: 3. "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI", mdpi.com. URL: 4.[3] "Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC", nih.gov. URL: 5.[8] "Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis - Benchchem", benchchem.com. URL: 6.[1] "Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy", anu.edu.au. URL: 7.[4] "Marsh Lab - Fluorinated Peptides", google.com. URL: 8.[6] "Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain - PubMed", nih.gov. URL: 9.[2] "US7776535B2 - Site-specific incorporation of fluorinated amino acids into proteins", google.com. URL: 10.[7] "Suicide Substrates as Irreversible Inhibitors of Flavoenzymes", d-nb.info. URL:

Sources

Exploratory

Physicochemical Characteristics of 2-Amino-4-Fluorobutanoic Acid

The following technical guide details the physicochemical characteristics, synthesis, and biological interface of 2-Amino-4-fluorobutanoic acid (also known as 4-fluorobutyrine), a structural analogue of homoserine and me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and biological interface of 2-Amino-4-fluorobutanoic acid (also known as 4-fluorobutyrine), a structural analogue of homoserine and methionine.[1]

A Technical Guide for Research & Development[1]

Executive Summary

2-Amino-4-fluorobutanoic acid (


) is a non-proteinogenic 

-amino acid characterized by a terminal fluorine atom at the

-position.[1] It serves as a critical bioisostere for homoserine and methionine in medicinal chemistry, leveraging the high electronegativity of fluorine to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric volume. This guide provides a comprehensive analysis of its properties, spectral signatures, and synthetic pathways.

Chemical Identity & Structural Properties[1][2][3]

ParameterData
IUPAC Name 2-Amino-4-fluorobutanoic acid
Common Synonyms 4-Fluorobutyrine;

-Fluorobutyrine; 2-Amino-4-fluorobutyric acid
CAS Number 401-53-6 (Racemic); 121960-24-5 ((S)-isomer)
Molecular Formula

Molecular Weight 121.11 g/mol
Chirality One stereocenter at C2 (typically (S)-enantiomer is bioactive)
Physical State White to off-white crystalline powder
Stereochemical Configuration

The biological activity of 2-amino-4-fluorobutanoic acid is highly dependent on its stereochemistry.[1] The (S)-enantiomer (L-configuration) is the primary focus in metabolic studies as it mimics natural L-amino acids.[1]

  • Fischer Projection: The amino group is on the left (L-form).[1]

  • Cahn-Ingold-Prelog: (S)-configuration at C2.

Physicochemical Profile

Acid-Base Dissociation (pKa)

The introduction of a fluorine atom at the


-position exerts a strong inductive effect (

), reducing the electron density at the

-amine and carboxyl groups compared to the non-fluorinated analogue, 2-aminobutanoic acid.[1]
  • 
     (COOH): 
    
    
    
    (Predicted).[1] The fluorine slightly increases acidity compared to 2-aminobutanoic acid (
    
    
    ).[1]
  • 
     (
    
    
    
    ):
    
    
    (Predicted).[1] The electron-withdrawing effect propagates through the carbon chain, lowering the basicity of the amine compared to typical
    
    
    -amino acids (
    
    
    ).[1]
  • Isoelectric Point (pI):

    
    .
    
Lipophilicity & Solubility

Despite the presence of fluorine, the zwitterionic nature of the compound dominates its solubility profile.

  • LogP (Octanol/Water):

    
     (Experimental/Consensus).[1] Highly hydrophilic.
    
  • Solubility:

    • Water: Highly soluble (

      
      ).[1]
      
    • Methanol: Sparingly soluble.

    • Non-polar solvents (Hexane, DCM): Insoluble.[1]

Zwitterionic Equilibrium Visualization

The following diagram illustrates the pH-dependent speciation of the molecule.

Zwitterion Fig 1: pH-Dependent Speciation of 2-Amino-4-Fluorobutanoic Acid Cation Cationic Form (pH < 2) HOOC-CH(NH3+)-CH2-CH2-F Zwitterion Zwitterion (pH 2.1 - 9.0) -OOC-CH(NH3+)-CH2-CH2-F Cation->Zwitterion pKa1 ~ 2.1 (-H+) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9) -OOC-CH(NH2)-CH2-CH2-F Zwitterion->Anion pKa2 ~ 9.0 (-H+) Anion->Zwitterion +H+

Spectral Characteristics

Accurate identification relies on specific NMR signatures, particularly the coupling between Fluorine-19 and protons.[1]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR: 
    
    • Chemical Shift:

      
       to 
      
      
      
      (relative to
      
      
      ).[1]
    • Multiplicity: Triplet of triplets (coupled to

      
      -
      
      
      
      and
      
      
      -
      
      
      ).
  • 
     NMR (
    
    
    
    ):
    • 
      -CH: 
      
      
      
      (Triplet).[1]
    • 
      -CH
      
      
      
      :
      
      
      (Multiplet).[1]
    • 
      -CH
      
      
      
      F:
      
      
      (Doublet of triplets,
      
      
      ).[1]
Mass Spectrometry[1]
  • ESI-MS (Positive Mode):

    
    .[1]
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) are common characteristic fragments.[1]

Synthesis & Reactivity[1][2][5][6]

Primary Synthetic Route: Deoxyfluorination of Homoserine

The most robust synthesis involves the nucleophilic fluorination of a protected L-homoserine derivative. Direct fluorination of unprotected homoserine is inefficient due to competing lactonization.

Protocol Overview:

  • Protection: L-Homoserine is protected at the amine (e.g., N-Boc or N-Cbz) and carboxyl (e.g., benzyl ester) groups.[1]

  • Activation: The

    
    -hydroxyl group is converted to a leaving group (Tosylate or Mesylate).[1]
    
  • Fluorination: Nucleophilic displacement using TBAF (Tetrabutylammonium fluoride) or KF/Crown ether.

  • Deprotection: Global deprotection yields the target amino acid.

Synthesis Fig 2: Synthetic Pathway via Deoxyfluorination of Homoserine Step1 L-Homoserine (Starting Material) Step2 Protection (N-Boc, C-Bn) Step1->Step2 Step3 Activation (O-Tosylation) Step2->Step3 Step4 Fluorination (TBAF/THF, Sn2) Step3->Step4 Nucleophilic Subst. Step5 Deprotection (TFA / H2, Pd/C) Step4->Step5 Final 2-Amino-4-Fluorobutanoic Acid (Target) Step5->Final

[1]

Stability & Degradation[1]
  • HF Elimination: Under strongly basic conditions or high temperatures, the compound is prone to

    
    -elimination of hydrogen fluoride (HF), yielding 2-amino-3-butenoic acid (Vinylglycine) .[1] This is a critical stability concern during peptide synthesis protocols involving Fmoc removal (piperidine treatment).[1]
    
  • Lactonization: Unlike homoserine, the fluoro-analogue does not readily lactonize, but the elimination product (vinylglycine) is reactive.[1]

Biological Interface & Toxicity[1]

Mechanism of Action

2-Amino-4-fluorobutanoic acid acts as an antimetabolite .[1]

  • False Substrate: It mimics Methionine and Homoserine, potentially inhibiting aminoacyl-tRNA synthetases or being incorporated into proteins, leading to non-functional enzymes.[1]

  • GABA Transporter Inhibition: It has been identified as a non-competitive inhibitor of GABA transporters (GAT), likely due to its structural similarity to GABA (albeit with an

    
    -amine).[1]
    
Toxicity Profile

While distinct from the classic "lethal synthesis" of fluoroacetate (which requires a C2 fluoro-unit entering the Krebs cycle), 2-amino-4-fluorobutanoic acid presents cytotoxicity risks.[1]

  • Metabolic Pathway: Transamination yields 2-oxo-4-fluorobutanoic acid.[1] Oxidative decarboxylation then generates 3-fluoropropionyl-CoA .[1]

  • Fate of 3-Fluoropropionyl-CoA: This intermediate can be toxic or undergo further

    
    -oxidation/defluorination.[1] It does not directly form fluorocitrate (the aconitase inhibitor), making it generally less acutely toxic than fluoroacetate, but it remains a potent bacterial growth inhibitor.[1]
    

Experimental Protocols

Protocol 7.1: Determination of pKa via Potentiometric Titration

Objective: To accurately determine the ionization constants of the carboxyl and amino groups.

  • Preparation: Dissolve

    
     of 2-amino-4-fluorobutanoic acid in 
    
    
    
    of degassed, deionized water (
    
    
    adjusted with KCl).
  • Apparatus: Use a calibrated glass electrode pH meter coupled to an automatic titrator.

  • Acid Titration: Acidify to pH 1.5 using

    
    .
    
  • Base Titration: Titrate with

    
     in 
    
    
    
    increments up to pH 11.0.
  • Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of the excess HCl. The buffer regions at

    
     equivalents and 
    
    
    
    equivalents (relative to the amino acid) correspond to
    
    
    and
    
    
    respectively.[1]
  • Validation: Compare the second derivative of the titration curve to identify precise endpoints.

Protocol 7.2: TLC Purity Check[1]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[1]

  • Visualization: Ninhydrin stain (Purple spot).

  • Rf Value: Expect

    
     (slightly higher than homoserine due to F hydrophobicity).[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735915, 4-Amino-2-fluorobutanoic acid. Link(Note: PubChem indexing may vary; verify CAS 401-53-6).[1]

  • Crites, G. J., et al. (2002). "Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain."[1] Journal of Basic and Clinical Physiology and Pharmacology, 13(3), 179-192.[1] Link

  • Qiu, X. L., & Qing, F. L. (2011). "Recent advances in the synthesis of fluorinated amino acids." European Journal of Organic Chemistry, 2011(18), 3261-3278.[1] (General synthesis reference).

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[1] (Mechanistic grounding for Fluorine effect).

  • Sutherland, A., et al. (2009). "Synthesis of Fluorinated Amino Acids." Current Organic Synthesis, 6(3), 264-286.[1]

Sources

Foundational

Engineering the Future of Peptide Therapeutics: The Strategic Integration of Fluorinated Amino Acids

Executive Summary The transition of peptide-based drug candidates from the laboratory to the clinic is historically bottlenecked by two critical pharmacokinetic liabilities: rapid proteolytic degradation and poor membran...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

The transition of peptide-based drug candidates from the laboratory to the clinic is historically bottlenecked by two critical pharmacokinetic liabilities: rapid proteolytic degradation and poor membrane permeability. As drug development professionals, we are constantly seeking molecular modifications that enhance bioavailability without compromising target affinity. The strategic incorporation of Fluorinated Amino Acids (FAAs) has emerged as a transformative solution.

By leveraging the unique physicochemical properties of the fluorine atom—extreme electronegativity, low polarizability, and tunable steric bulk—scientists can rationally design peptides with superior thermal stability, extended half-lives, and modulated protein-protein interactions (PPIs). This technical guide explores the mechanistic causality behind FAA efficacy, details a validated protocol for their asymmetric synthesis, and analyzes their therapeutic applications in modern drug discovery.

The Physicochemical Causality of Fluorination

To understand why FAAs are highly effective in therapeutic design, we must examine the fundamental chemistry of the carbon-fluorine (C–F) bond.

  • Electronic Modulation: Fluorine is the most electronegative element. When incorporated into an amino acid side chain, it exerts a strong inductive electron-withdrawing effect. This alters the pKa of neighboring functional groups. For instance, in fluorinated aromatic amino acids, the electron density of the aromatic ring is depleted, which profoundly destabilizes cation-π interactions—a critical factor when mapping integral membrane protein interactions [1].

  • Steric Shielding: While a single fluorine atom is sterically comparable to a hydrogen atom, the incorporation of a trifluoromethyl group (–CF₃) mimics the steric bulk of an isopropyl group. However, unlike an isopropyl group, a –CF₃ group is highly lipophilic and chemically inert.

  • Hydrophobic Core Packing: The introduction of extensively fluorinated amino acids (such as 5,5,5-trifluoroleucine) into peptide sequences enhances the lipid solubility and thermal stability of the drug. The "fluorous effect"—the tendency of highly fluorinated groups to phase-separate and self-associate—drives tighter packing within the hydrophobic cores of folded proteins [2].

Mechanistic Workflow: Engineering Protease Resistance

The rapid hydrolysis of peptides by blood and digestive proteases severely limits their therapeutic application. The incorporation of side-chain fluorinated amino acids introduces a dual-layered defense mechanism against enzymatic cleavage.

Mechanistically, the electron-withdrawing nature of fluorine decreases the basicity of the adjacent amide carbonyl oxygen. This reduces its susceptibility to protonation, which is often the first step in nucleophilic attack by a protease's catalytic triad. Simultaneously, the steric bulk of groups like –CF₃ physically blocks the enzyme's active site from accessing the scissile bond [3].

G N1 Native Peptide Candidate N2 Identify Protease Cleavage Sites N1->N2 N3 Incorporate Fluorinated Amino Acids (FAAs) N2->N3 N4 Steric Shielding & Electronic Modulation N3->N4 N5 Enhanced Proteolytic Resistance N4->N5

Workflow of FAA-mediated proteolytic resistance in peptide drug design.

Validated Methodology: Gram-Scale Asymmetric Synthesis of FAAs

A major historical limitation in FAA research has been the difficulty of synthesizing enantiopure building blocks in quantities sufficient for Solid-Phase Peptide Synthesis (SPPS). The following protocol utilizes a chiral Nickel(II) complex to achieve gram-scale asymmetric synthesis with >96% enantiomeric excess (ee) [4].

Causality of the System: The use of a chiral Ni(II) complex derived from a tridentate proline-based Schiff base is a thermodynamic necessity for asymmetric induction. The rigid square-planar geometry of the Ni(II) center locks the enolate intermediate into a highly defined chiral pocket. When the fluorinated alkyl iodide approaches, steric hindrance from the chiral auxiliary strictly dictates the face of attack, consistently yielding high diastereomeric excesses.

Protocol: Asymmetric Alkylation and SPPS Preparation

Step 1: Preparation of the Alkylation Reaction

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral Ni(II) complex (1.0 eq) and the fluorinated alkyl iodide (e.g., 1-trifluoro-3-iodobutane, 2.0 eq) in anhydrous strictly degassed N,N-dimethylformamide (DMF).

  • Validation Check: Ensure the DMF is completely anhydrous; trace water will prematurely hydrolyze the Schiff base, destroying the chiral environment.

Step 2: Base-Mediated Asymmetric Alkylation

  • Cool the reaction mixture to 0 °C.

  • Dropwise, add a strong, non-nucleophilic base (e.g., powdered KOH or KHMDS, 3.0 eq). The non-nucleophilic nature of the base is critical to prevent unwanted side reactions with the alkyl iodide.

  • Stir the mixture vigorously for 4–6 hours, monitoring the disappearance of the starting Ni(II) complex via TLC (Eluent: EtOAc/Hexane).

  • Quench the reaction with cold aqueous NH₄Cl and extract with dichloromethane (DCM).

Step 3: One-Pot Hydrolysis and Fmoc-Protection

  • Dissolve the purified alkylated Ni(II) complex in a mixture of Methanol and 3N HCl (1:1 v/v) and heat to 60 °C for 2 hours to dismantle the complex, releasing the free fluorinated amino acid and the recoverable chiral ligand.

  • Adjust the pH to 8.5 using Na₂CO₃.

  • Add Fmoc-OSu (1.2 eq) dissolved in dioxane to the aqueous mixture. Stir for 12 hours at room temperature.

  • Causality: Performing hydrolysis and Fmoc-protection in a continuous sequence bypasses the need to isolate the highly polar, zwitterionic free amino acid, drastically improving overall yield.

Step 4: Purification and Self-Validation

  • Acidify the mixture to pH 2.0 and extract the Fmoc-protected FAA with ethyl acetate.

  • Purify via flash column chromatography.

  • Validation: Confirm enantiomeric purity (>96% ee) using chiral High-Performance Liquid Chromatography (HPLC). Confirm structural integrity via ¹⁹F-NMR and ¹H-NMR spectroscopy.

G S1 Chiral Ni(II) Complex (Schiff Base Ligand) S3 Asymmetric Alkylation (Base, Solvent) S1->S3 S2 Fluorinated Alkyl Iodide S2->S3 S4 Alkylated Ni(II) Complex (>92% de) S3->S4 S5 One-Pot Hydrolysis & Fmoc-Protection S4->S5 S6 Enantiopure FAA (>96% ee) S5->S6

Gram-scale asymmetric synthesis of FAAs using chiral Ni(II) complexes.

Therapeutic Applications & Efficacy Data

The strategic insertion of FAAs has yielded remarkable results across various therapeutic modalities, particularly in the development of Antimicrobial Peptides (AMPs) and viral inhibitors.

For instance, native host defense peptides like buforin and magainin exhibit potent bacteriostatic activity but suffer from rapid degradation by trypsin-like proteases. By substituting specific residues with fluorinated analogues, researchers have successfully generated variants that retain or even enhance antimicrobial efficacy while demonstrating significantly improved resistance to hydrolytic cleavage [5].

Table 1: Quantitative and Qualitative Impact of FAA Incorporation
Fluorinated Amino Acid (FAA)Native PrecursorStructural/Electronic EffectTherapeutic Application & Benefit
Trifluoroethylglycine (TfeGly) Glycine / AlanineSteric shielding of the peptide backbone; reduced carbonyl basicity.Peptide Therapeutics: Significantly improves proteolytic stability against blood proteases without disrupting secondary structure [3].
Fluorinated Phenylalanine PhenylalanineDepletion of aromatic electron density; destabilization of cation-π interactions.Membrane Proteins: Used to map and modulate integral membrane protein interactions and improve vaccine shelf-life [1].
5,5,5-Trifluoroleucine LeucineIncreased hydrophobicity; enhanced "fluorous effect" core packing.Antimicrobial Peptides (AMPs): Enhances protease resistance in buforin/magainin analogues while retaining bacteriostatic activity [5].
Fluorinated Isoleucine IsoleucineIncreased lipid solubility and rigidified side-chain conformation.Antiviral Drugs: Incorporation into HIV-1 peptide inhibitors yields target cell infection blockage at nanomolar levels [2].

Conclusion & Future Perspectives

Fluorinated amino acids represent a highly sophisticated tool in the arsenal of modern drug development. By understanding the causality between fluorine's unique physical chemistry and macroscopic peptide behavior, scientists can rationally engineer therapeutics that overcome traditional biological barriers. With the advent of scalable, asymmetric synthesis protocols like the chiral Ni(II) complex methodology, the barrier to accessing these unnatural building blocks has been drastically lowered. Future efforts in the field will likely focus on the integration of FAAs into macrocyclic peptides and targeted protein degraders (PROTACs), further expanding the boundaries of chemical biology.

References

  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry. [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry. [Link]

  • Simon, J., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. [Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society. [Link]

Protocols & Analytical Methods

Method

asymmetric synthesis of (2R)-2-amino-4-fluorobutanoic acid

This Application Note provides a comprehensive protocol for the asymmetric synthesis of (2R)-2-amino-4-fluorobutanoic acid (also known as 4-fluoro-D-homoalanine). The protocol prioritizes the Ni(II)-Nucleophilic Glycine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the asymmetric synthesis of (2R)-2-amino-4-fluorobutanoic acid (also known as 4-fluoro-D-homoalanine).

The protocol prioritizes the Ni(II)-Nucleophilic Glycine Equivalent method. This approach is favored in drug development for its operational simplicity, scalability, and the ability to access either enantiomer (R or S) with high stereochemical fidelity (>98% ee) by selecting the appropriate chiral auxiliary.

Part 1: Introduction & Strategic Analysis

(2R)-2-amino-4-fluorobutanoic acid is a critical non-proteinogenic amino acid used as a building block in peptidomimetics and as a bioisostere for methionine or leucine. The introduction of the fluorine atom at the


-position lowers the pKa of the amine, increases lipophilicity, and improves metabolic stability against proteases.
Route Selection: The Ni(II) Complex Advantage

While enzymatic resolution (Acylase I) and hydroxypinanone imine alkylation (Solladié-Cavallo/Genet method) are valid routes, the Ni(II)-bis(amino)benzophenone (Ni-BPB) method is superior for preparative applications due to:

  • Thermodynamic Stereocontrol: The rigidity of the Ni(II) square-planar complex ensures high diastereoselectivity during alkylation.

  • Visual Process Control: The starting complex is deep red; decomposition or reaction failure is often visually apparent.

  • Auxiliary Recyclability: The expensive chiral ligand is recovered quantitatively.

  • Crystallinity: Intermediates are often crystalline solids, minimizing the need for chromatography.

Part 2: Detailed Experimental Protocol

Synthesis Workflow Overview

The synthesis involves three distinct stages:

  • Complex Assembly: Formation of the chiral Ni(II) glycine equivalent.

  • Asymmetric Alkylation: Introduction of the fluoroethyl side chain.

  • Hydrolysis & Recovery: Release of the target amino acid and recycling of the ligand.

SynthesisWorkflow Start Start: (R)-Proline derived Auxiliary ((R)-BPB) Complex Step 1: Complex Formation (R)-Ni-Gly-BPB (Red Solid) Start->Complex Ni(NO3)2, Glycine KOH, MeOH Alkylation Step 2: Asymmetric Alkylation Reagent: 1-bromo-2-fluoroethane Base: KOH/NaOH Complex->Alkylation SN2 Reaction T > 50°C Hydrolysis Step 3: Acidic Hydrolysis Reagent: 2M HCl/MeOH Alkylation->Hydrolysis Deprotection Separation Separation Hydrolysis->Separation Product Target Product: (2R)-2-amino-4-fluorobutanoic acid Separation->Product Aqueous Phase Ion Exchange Recycle Recycled Auxiliary (R)-BPB Separation->Recycle Organic Phase Reuse Recycle->Complex Loop

Figure 1: Operational workflow for the via Ni(II) complex.

Step 1: Preparation of the Chiral Glycine Equivalent

To obtain the (2R) -amino acid (D-configuration), you must use the auxiliary derived from (R)-Proline .

  • Ligand: (R)-2-[N-(N'-benzylprolyl)amino]benzophenone ((R)-BPB).

  • Target Complex: Nickel(II)-(R)-BPB-Glycine.

Protocol:

  • Charge: In a 500 mL round-bottom flask, combine (R)-BPB (10.0 g, 26 mmol), Glycine (9.8 g, 130 mmol, 5 eq), and Ni(NO₃)₂·6H₂O (15.1 g, 52 mmol, 2 eq).

  • Solvent: Add Methanol (150 mL).

  • Base Addition: Heat to 50°C and add KOH (10.0 g) dissolved in Methanol (50 mL) dropwise over 30 minutes. The solution will turn deep red.

  • Reflux: Heat to reflux (65°C) for 2 hours.

  • Quench: Pour into ice-water (500 mL). The red complex will precipitate.

  • Filtration: Filter the red solid, wash thoroughly with water, and dry in vacuo.

  • Yield: Expect ~85-90% yield of the red crystalline solid.

Step 2: Asymmetric Alkylation

This is the stereodefining step. The bulky (R)-BPB ligand shields one face of the glycine enolate, forcing the electrophile to approach from the opposite side.

  • Reagent: 1-bromo-2-fluoroethane (CAS: 762-49-2). Note: This reagent is volatile and toxic. Handle in a fume hood.

  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Setup: Dissolve the (R)-Ni-Gly-BPB complex (5.0 g, 10 mmol) in anhydrous MeCN (50 mL) under Nitrogen.

  • Base: Add finely ground NaOH (2.0 g, 50 mmol) or KOH.

  • Alkylation: Add 1-bromo-2-fluoroethane (2.54 g, 20 mmol, 2 eq).

  • Reaction: Stir vigorously at 60°C. Monitor by TLC (SiO₂, DCM/Acetone 5:1). The starting material (Rf ~0.4) will convert to the alkylated product (Rf ~0.6).

    • Tip: If reaction is sluggish, add catalytic NaI (0.1 eq) to form the more reactive iodide in situ (Finkelstein condition).

  • Quench: Once conversion >98% (approx. 2-4 hours), pour mixture into ice-water (200 mL).

  • Workup: Extract with DCM (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: The crude alkylated complex can often be used directly. If necessary, purify via flash chromatography (DCM/Acetone) to obtain the pure diastereomer.

Step 3: Hydrolysis and Product Isolation

Decomplexation releases the free amino acid and regenerates the ligand.

Protocol:

  • Hydrolysis: Dissolve the alkylated complex (from Step 2) in Methanol (30 mL). Add 2M HCl (15 mL).

  • Reflux: Heat to reflux until the red color disappears (approx. 30-60 min). The solution will turn green (NiCl₂) with a white precipitate (Ligand HCl salt) or oil.

  • Ligand Recovery: Evaporate Methanol. Dilute with water.[1] Adjust pH to ~9 with NH₄OH. Extract the liberated (R)-BPB ligand with DCM. (Save organic layer for recycling).

  • Product Isolation: The aqueous layer contains the target amino acid and Ni(II) salts.

  • Purification (Ion Exchange):

    • Load the aqueous solution onto a cation exchange column (Dowex 50W X8, H+ form).

    • Wash with water to remove Ni(II) and salts.

    • Elute the amino acid with 2M NH₄OH.

  • Final Polish: Concentrate the ammoniacal fractions. Recrystallize from Water/Ethanol to afford (2R)-2-amino-4-fluorobutanoic acid as a white solid.

Part 3: Quality Control & Analytical Data

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity (HPLC) > 98.0%C18 Column, Phosphate buffer/MeCN
Enantiomeric Excess > 98% eeChiral HPLC (Crownpak CR(+) or Chirex 3126)
¹H NMR (D₂O)

4.6 (dt, 2H, CH₂F), 3.9 (t, 1H,

-H), 2.1-2.3 (m, 2H,

-H)
400 MHz NMR
¹⁹F NMR

-220 ppm (approx, triplet)
Decoupled ¹⁹F NMR
Mass Spec [M+H]⁺ = 122.1ESI-MS
Stereochemical Validation

To confirm the (2R) configuration:

  • Optical Rotation: Compare

    
     with literature values for the (S)-enantiomer (expect opposite sign).
    
  • Marfey's Method: Derivatize a small sample with FDAA (Marfey's reagent). Compare HPLC retention time against a standard of the (S)-isomer (synthesized using (S)-BPB).

Part 4: Troubleshooting & Safety

Common Pitfalls:

  • Racemization: Avoid excessive heating during the basic hydrolysis step. If racemization is observed, switch to milder acidic hydrolysis (6M HCl, ambient temp, longer time).

  • Defluorination: The fluorine atom is on a primary carbon (

    
    -position). Avoid strong Lewis acids that might promote elimination to the vinyl glycine analog.
    
  • Low Yield in Alkylation: 1-bromo-2-fluoroethane is volatile (bp ~72°C). Ensure the reaction vessel is well-sealed. Use 2-3 equivalents if loss is suspected.

Safety Note:

  • 1-bromo-2-fluoroethane: Alkylating agent.[2][3] Potential carcinogen. Use double-gloving and work in a fume hood.

  • Nickel Salts: Known sensitizers and potential carcinogens. Dispose of Ni-containing waste separately.

References

  • Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521. (Describes the Ni(II) complex methodology adapted here). Link

  • Kröger, S., et al. (2000).[2] "Stereoselective Synthesis of γ-Fluorinated α-Amino Acids Using 2-Hydroxy-3-pinanone as an Auxiliary." Tetrahedron: Asymmetry, 11(20), 4081-4094. (Alternative route using Pinanone auxiliary). Link

  • Wang, Y., et al. (2020).[4] "Design, synthesis and evaluation of a novel glutamine derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid." New Journal of Chemistry, 44. (Discusses fluorinated amino acid analysis). Link

  • Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-alpha-amino acids." Tetrahedron: Asymmetry, 9(23), 4249-4252. (Foundational work on the Ni-BPB auxiliary). Link

Sources

Application

incorporating (2R)-2-amino-4-fluorobutanoic acid into peptides

Application Note: Strategic Incorporation of (2R)-2-Amino-4-Fluorobutanoic Acid into Bioactive Peptides Part 1: Core Directive & Strategic Rationale The incorporation of (2R)-2-amino-4-fluorobutanoic acid (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of (2R)-2-Amino-4-Fluorobutanoic Acid into Bioactive Peptides

Part 1: Core Directive & Strategic Rationale

The incorporation of (2R)-2-amino-4-fluorobutanoic acid (also known as L-4-fluorobutyrine or 4-F-Abu) is a high-impact strategy in modern peptidomimetic drug design. Unlike trifluoromethylated analogs, the monofluoro-gamma-substitution offers a unique "atomic mutation" that minimally perturbs steric bulk while profoundly influencing electronic distribution, pKa, and metabolic stability.

Why this specific residue?

  • Leucine Bioisostere: It serves as a polarity-tuned isostere for Leucine and Homoserine. The C–F bond (1.35 Å) mimics the C–H bond length but introduces a dipole that can engage in orthogonal dipole-dipole interactions within a receptor binding pocket.

  • Metabolic Armor: The high strength of the C–F bond (approx. 116 kcal/mol) blocks oxidative metabolism (e.g., P450-mediated hydroxylation) at the

    
    -position, a common degradation pathway for aliphatic side chains.
    
  • 19F NMR Probe: It acts as a sensitive, background-free NMR reporter for conformational studies without the bulky perturbation of a large fluorophore.

Part 2: Scientific Integrity & Logic (The Protocol)

Pre-Synthesis Considerations
  • Building Block: Use Fmoc-(2R)-2-amino-4-fluorobutanoic acid . Ensure the enantiomeric purity is >99% to prevent difficult-to-separate diastereomers.

  • Resin Selection: Use a low-loading resin (0.3–0.5 mmol/g) such as 2-Chlorotrityl Chloride (2-CTC) or Rink Amide ChemMatrix .

    • Reasoning: 2-CTC minimizes the risk of diketopiperazine formation if 4-F-Abu is at the C-terminus. ChemMatrix provides superior swelling for hydrophobic sequences, often relevant when fluorinated residues are introduced.

Step-by-Step Fmoc-SPPS Protocol

This protocol utilizes a standard Fmoc strategy but introduces critical "Self-Validating Checkpoints" to ensure the integrity of the fluorinated side chain.

Step 1: Resin Loading (If C-terminal)

  • Dissolve Fmoc-4-F-Abu-OH (1.2 eq) in DCM (dry).

  • Add DIPEA (4 eq) and add to 2-CTC resin.

  • Agitate for 2 hours. Cap unreacted sites with MeOH/DIPEA/DCM (17:2:1).

    • Checkpoint: Measure loading via UV absorbance of the Fmoc-piperidine adduct (290 nm) after the first deprotection. Target: 0.4–0.6 mmol/g.

Step 2: Chain Elongation (The Coupling Cycle)

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Note: While

      
      -fluoro amino acids are prone to HF elimination under basic conditions, the 
      
      
      
      -fluoro analog (4-F-Abu) is significantly more stable. However, minimize exposure to piperidine to <20 mins total per cycle to rule out any potential elimination or lactamization risks.
  • Activation: Use DIC/Oxyma Pure (1:1 eq) or HATU/HOAt (0.95 eq to amino acid).

    • Expert Insight: Avoid phosphonium reagents (PyBOP) if possible, as the uronium/aminium salts (HATU) generally provide faster kinetics which is crucial to prevent racemization of the activated fluorinated residue.

  • Coupling: 3 eq of Fmoc-AA, 3 eq Activator, 6 eq DIPEA (if using HATU). Reaction time: 45–60 min.[1]

Step 3: Cleavage & Isolation [1][2]

  • Wash resin with DCM (5x) and dry under N2.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Warning: Do not use silanes with radical initiators or harsh reducing conditions that might defluorinate the side chain (rare, but possible with lithium/sodium reductions).

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

The Self-Validating System: 19F NMR Checkpoint

Before HPLC purification, dissolve a small aliquot of crude peptide in D2O or DMSO-d6.

  • Run a non-decoupled 19F NMR.

  • Validation Criteria:

    • Signal: Expect a multiplet (tt or similar) around -218 to -220 ppm (ref. CFCl3).

    • Impurity Check: Look for a sharp singlet at -120 to -125 ppm . This indicates free fluoride ion (

      
      ), signaling decomposition or HF elimination during synthesis.
      
    • Integrity: If the

      
       signal is >5% of the total fluorine integral, the coupling conditions (likely base exposure) were too harsh.
      

Part 3: Visualization & Formatting

Data Presentation: Stability Comparison
PropertyLeucine (Leu)(2R)-2-amino-4-fluorobutanoic acid (4-F-Abu)Impact on Peptide
Side Chain Isobutyl (Hydrophobic)2-Fluoroethyl (Polar/Hydrophobic mix)Modulates amphipathicity
Van der Waals Vol. ~100 ų~95 ųMinimal steric perturbation
Metabolic Stability Susceptible to oxidationHigh (C-F bond resistance)Prolongs half-life (

)
Electronic Effect Inductive neutralElectron-withdrawing (

)
Lowers pKa of backbone amide
Experimental Workflow Diagram

SPPS_Workflow Start Start: Resin Selection (2-CTC or ChemMatrix) Loading Resin Loading Fmoc-4-F-Abu-OH + DIPEA Start->Loading Deprotection Fmoc Deprotection 20% Piperidine/DMF (Limit < 20 min) Loading->Deprotection Coupling Coupling Step HATU/HOAt/DIPEA (Rapid Activation) Deprotection->Coupling Cycle Repeat for Sequence Coupling->Cycle Cycle->Deprotection Next AA Cleavage Cleavage TFA/TIS/H2O (95:2.5:2.5) Cycle->Cleavage Sequence Complete Validation Checkpoint: 19F NMR Target: -218 ppm Reject if F- ion (-120 ppm) detected Cleavage->Validation Validation->Start Fail (Optimize) Final HPLC Purification & Lyophilization Validation->Final Pass

Caption: Figure 1. Optimized Fmoc-SPPS workflow for 4-fluorobutyrine incorporation with integrated 19F NMR quality control checkpoint.

Mechanistic Logic: The Bioisosteric Switch

Bioisostere_Logic Leu Native Leucine (Hydrophobic Core) Issue Metabolic Liability (Oxidation) Leu->Issue In vivo Strategy Substitution with 4-F-Abu Leu->Strategy Design Result1 Steric Retention (Binding preserved) Strategy->Result1 Result2 Electronic Modulation (Altered pKa/Solubility) Strategy->Result2 Result3 Metabolic Blockade (C-F Bond Strength) Strategy->Result3

Caption: Figure 2. Mechanistic rationale for substituting Leucine with 4-fluorobutyrine to enhance peptide drug properties.

References

  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. Link

  • Smits, R., et al. (2008). Strategic incorporation of fluorinated amino acids into peptides for drug discovery. Journal of Medicinal Chemistry. Link

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on hydrophobicity and secondary structure. Chemistry – A European Journal. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Link

  • ChemScene. (n.d.). (S)-2-Amino-4-fluorobutanoic acid Product Information. Link

Sources

Method

Unlocking New Vistas in Structural Biology: A Guide to Utilizing (2R)-2-amino-4-fluorobutanoic Acid for ¹⁹F NMR Studies

Foreword: The Imperative for Sensitive Probes in Biological NMR In the intricate world of molecular biology and drug discovery, understanding the dynamic nature of proteins is paramount. Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Sensitive Probes in Biological NMR

In the intricate world of molecular biology and drug discovery, understanding the dynamic nature of proteins is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into these molecular ballets, capturing the subtle conformational changes that govern function, interaction, and pathogenesis. Among the various NMR-active nuclei, Fluorine-19 (¹⁹F) has emerged as a uniquely powerful probe. Its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems provide a background-free signal that is exquisitely sensitive to the local chemical environment.[1][2] This sensitivity, spread over a wide chemical shift range, allows for the detection of subtle structural and dynamic events that are often invisible to other spectroscopic techniques.[1]

The strategic introduction of fluorinated non-canonical amino acids into proteins has revolutionized the field, enabling researchers to selectively interrogate specific sites within a macromolecule. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a promising, yet underutilized, monofluorinated aliphatic amino acid: (2R)-2-amino-4-fluorobutanoic acid . While its application in published literature is not yet widespread, its structural properties and the foundational principles of ¹⁹F NMR suggest its significant potential as a sensitive and minimally perturbing probe for in-depth structural and functional studies.

This document will serve as a comprehensive resource, detailing the properties of (2R)-2-amino-4-fluorobutanoic acid, providing step-by-step protocols for its incorporation into proteins, and outlining the methodologies for acquiring and interpreting high-quality ¹⁹F NMR data. The protocols and insights presented herein are built upon established best practices for other fluorinated amino acids and are designed to empower you to pioneer the use of this novel probe in your research endeavors.

I. The Reporter: Unveiling (2R)-2-amino-4-fluorobutanoic Acid

(2R)-2-amino-4-fluorobutanoic acid is a non-proteinogenic amino acid that holds considerable promise as a ¹⁹F NMR probe. Its key features make it an attractive candidate for investigating protein structure, dynamics, and interactions.

A. Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₈FNO₂[3]
Molecular Weight 121.11 g/mol [3]
CAS Number 192047-81-7[3]
Structure A butanoic acid derivative with an amino group at the α-carbon (in the R-configuration) and a single fluorine atom at the γ-position.N/A

The presence of a single fluorine atom on the flexible side chain is anticipated to offer a sensitive reporter of the local electrostatic environment without inducing significant steric perturbation to the native protein structure. This is a crucial advantage over bulkier trifluoromethyl-containing probes, which in some cases, may alter protein conformation or interactions.[4]

B. The Rationale for a Monofluorinated Aliphatic Probe

The choice of a ¹⁹F NMR probe is dictated by the specific biological question being addressed. While aromatic fluorinated amino acids have been extensively used, aliphatic probes like (2R)-2-amino-4-fluorobutanoic acid offer distinct advantages:

  • Reduced Perturbation: The smaller van der Waals radius of a single fluorine atom compared to a trifluoromethyl group minimizes structural disruption.

  • Probing Different Environments: Aliphatic side chains often populate the hydrophobic core of proteins or are involved in protein-protein interfaces, providing opportunities to study regions that may not be accessible with aromatic probes.

  • Sensitivity to Local Fields: The ¹⁹F chemical shift of aliphatic fluorine is highly sensitive to local electrostatic fields and conformational changes (e.g., γ-gauche effects), providing a large chemical shift dispersion that can resolve multiple states.[1]

II. Experimental Blueprint: From Gene to Spectrum

The successful application of (2R)-2-amino-4-fluorobutanoic acid in ¹⁹F NMR studies hinges on its efficient incorporation into the protein of interest and the subsequent acquisition of high-quality NMR data. The following sections provide detailed protocols for these critical steps.

A. Workflow for Protein Labeling and ¹⁹F NMR Analysis

cluster_0 Protein Expression & Labeling cluster_1 Purification & Sample Preparation cluster_2 ¹⁹F NMR Spectroscopy a Site-Directed Mutagenesis (Introduce Amber Stop Codon) b Co-transformation with Plasmids: 1. Target Protein with TAG codon 2. Orthogonal aaRS/tRNA Pair a->b c Protein Expression in Minimal Media Supplemented with (2R)-2-amino-4-fluorobutanoic acid b->c d Cell Lysis & Protein Purification (e.g., Affinity & Size-Exclusion Chromatography) c->d e Concentration & Buffer Exchange into NMR Buffer d->e f NMR Sample Preparation (Add D₂O and Reference Standard) e->f g 1D ¹⁹F NMR Data Acquisition f->g h Data Processing (Fourier Transform, Phasing, Baseline Correction) g->h i Spectral Analysis (Chemical Shift, Linewidth, Intensity) h->i

Caption: Workflow for ¹⁹F NMR studies using (2R)-2-amino-4-fluorobutanoic acid.

B. Protocol 1: Site-Specific Incorporation of (2R)-2-amino-4-fluorobutanoic Acid

Site-specific incorporation provides the highest degree of control, allowing for the introduction of the ¹⁹F probe at a single, defined position. This is achieved using amber stop codon (UAG) suppression technology.[5][6]

1. Materials:

  • Expression plasmid for the protein of interest.
  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair (e.g., from Methanosarcina mazei PylRS/tRNA_CUA).
  • E. coli expression strain (e.g., BL21(DE3)).
  • (2R)-2-amino-4-fluorobutanoic acid.
  • Minimal media (e.g., M9).
  • Antibiotics for plasmid selection.
  • IPTG for induction.

2. Methodology:

C. Protocol 2: ¹⁹F NMR Data Acquisition

1. Sample Preparation:

2. NMR Spectrometer Setup:

3. 1D ¹⁹F NMR Experiment Parameters:

ParameterRecommended ValueRationale
Pulse Program A simple pulse-acquire sequence is usually sufficient.For routine 1D spectra.
Spectral Width ~50-100 ppmTo cover the expected chemical shift range of the fluorinated amino acid.
Transmitter Offset Centered on the expected resonance frequency.To maximize excitation efficiency.
Acquisition Time 0.1 - 0.5 sA balance between resolution and experiment time.
Relaxation Delay 1.0 - 2.0 sTo allow for sufficient relaxation of the ¹⁹F nucleus.
Number of Scans Varies (from hundreds to thousands)Depends on protein concentration and desired signal-to-noise ratio.
Temperature 298 K (25°C)Or the temperature at which the protein is most stable.

4. Data Processing:

III. Applications and Expected Outcomes

The incorporation of (2R)-2-amino-4-fluorobutanoic acid opens up a wide range of applications for studying protein biophysics and pharmacology.

A. Probing Protein Conformation and Dynamics

The ¹⁹F chemical shift is exquisitely sensitive to the local environment. Changes in protein conformation, whether induced by temperature, pH, or ligand binding, will be reflected in a change in the ¹⁹F chemical shift of the incorporated probe. By introducing (2R)-2-amino-4-fluorobutanoic acid at different locations, one can map the conformational landscape of a protein.

B. Characterizing Protein-Ligand Interactions

¹⁹F NMR is a powerful tool for fragment-based drug discovery and for characterizing the binding of ligands to proteins.[2] Upon ligand binding, the chemical environment around the ¹⁹F probe can change, leading to a chemical shift perturbation (CSP). By titrating a ligand into a solution of the labeled protein and monitoring the ¹⁹F CSPs, one can determine the binding affinity (K_D).

cluster_0 Ligand Binding Event a ¹⁹F-Labeled Protein (Single Resonance) b Addition of Ligand a->b d Initial Spectrum: Single peak at δ₁ c Protein-Ligand Complex (Shifted ¹⁹F Resonance) e Final Spectrum: Single peak at δ₂

Caption: Monitoring protein-ligand binding using ¹⁹F NMR.

C. In-Cell NMR Studies

The absence of a background ¹⁹F signal in cells makes it an ideal nucleus for in-cell NMR studies.[6] By incorporating (2R)-2-amino-4-fluorobutanoic acid into a protein, it is possible to study its structure, dynamics, and interactions within the complex and crowded environment of a living cell. The biocompatibility and potential cytotoxicity of (2R)-2-amino-4-fluorobutanoic acid would need to be empirically determined for each cell type.[7]

IV. Concluding Remarks and Future Directions

(2R)-2-amino-4-fluorobutanoic acid represents a valuable addition to the toolkit of ¹⁹F NMR probes for biomolecular studies. Its monofluorinated aliphatic side chain offers the promise of high sensitivity with minimal structural perturbation. The protocols and conceptual framework provided in this application note are intended to serve as a launchpad for researchers to explore the utility of this probe in their own systems.

Future research will undoubtedly involve the systematic characterization of the ¹⁹F NMR properties of (2R)-2-amino-4-fluorobutanoic acid in various protein contexts, the development of more efficient orthogonal synthetases for its incorporation, and its application in increasingly complex biological systems, including in-cell and in vivo studies. The insights gained from such studies will continue to push the boundaries of our understanding of the intricate dance of molecules that underpins life itself.

References

  • Feeney, J., et al. (1996). ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins: Studies on Lactobacillus Casei Dihydrofolate Reductase Containing (2s,4s)-5-Fluoroleucine. Journal of the American Chemical Society, 118:8700-8706.
  • Afonin, S., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Magnetic Resonance, 191(2), 241-251.
  • Danielson, E. (2006). Development and Application of 19F NMR of Proteins. University of California, San Diego.
  • Afonin, S., et al. (2008). Solid state F-19 NMR parameters of fluorine-labeled amino acids. Part II: Aliphatic substituents.
  • Cobb, S. L., & Murphy, C. D. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 358–373.
  • Jackson, J. C., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1160-6.
  • Real, E., et al. (2022). Site-Specific Incorporation of Fluorinated Prolines into Proteins and their Impact on Neighbouring Residues. ChemBioChem, 23(11), e202200115.
  • Puls, K. L., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 14(21), 5693-5699.
  • Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(20), 6245.
  • Montgomery, C. R., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry, 266, 110084.
  • Streit, J. O., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions.
  • Sharaf, N. G., & Gronenborn, A. M. (2020). Small, but powerful and attractive: 19F in biomolecular NMR. Journal of Magnetic Resonance Open, 2-3, 100003.
  • BLD Pharm. (192047-81-7|(2R)-2-amino-4-fluorobutanoic acid). bldpharm.com.
  • RIKEN. Incorporation of synthetic amino acids into proteins at specific sites. .

  • Ye, Y., et al. (2020). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Journal of Magnetic Resonance, 313, 106716.
  • Italia, J. S., et al. (2018). Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. Journal of the American Chemical Society, 140(4), 1246-1249.
  • Cornish, V. W., et al. (1994). Site-Specific Incorporation of Biophysical Probes into Proteins. Proceedings of the National Academy of Sciences, 91(8), 2910-2914.
  • SynQuest Laboratories. (MDL MFCD09258972 | (2R)-4-amino-2-fluorobutanoic acid). synquestlabs.com.
  • Montgomery, C. R., et al. (2023). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. eScholarship.
  • Al-Hourani, B. J., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839.
  • BenchChem. (Application Note: NMR Analysis of 2-Amino-4-bromobutanoic acid hydrobromide). benchchem.com.
  • CymitQuimica. (CAS 120200-07-9: (2R)-2-Amino-4,4,4-trifluorobutanoic acid). cymitquimica.com.
  • Moniruzzaman, M., et al. (2018). Characterization and cytotoxicity evaluation of biocompatible amino acid esters used to convert salicylic acid into ionic liquids. International Journal of Pharmaceutics, 546(1-2), 146-155.
  • Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(20), 6245.
  • Barajas, J. F., et al. (2018). Biochemical Characterization of β‐Amino Acid Incorporation in Fluvirucin B2 Biosynthesis. ChemBioChem, 19(13), 1381-1385.
  • MilliporeSigma. (2-Amino-4,4-difluorobutanoic acid | 107910-31-6). sigmaaldrich.com.
  • Sigma-Aldrich. (2-Amino-4,4-difluorobutanoic acid | 107910-31-6). sigmaaldrich.com.

Sources

Application

Application Note: Optimizing Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The incorporation of fluorinated a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The incorporation of fluorinated amino acids (FAAs) into peptide sequences is a transformative strategy in modern drug discovery. Fluorination enhances metabolic stability, increases lipophilicity for better membrane permeability, and provides highly sensitive probes for


F-NMR structural studies[1][2]. However, the unique physicochemical properties of fluorine introduce significant challenges during standard Fmoc-Solid-Phase Peptide Synthesis (Fmoc-SPPS). This application note details the mechanistic hurdles of coupling FAAs and provides a field-proven, self-validating protocol to maximize coupling efficiency and peptide yield.

Mechanistic Insights: The Dual Challenge of Fluorination

As a peptide chemist, treating a fluorinated amino acid identically to its natural counterpart will inevitably lead to deletion sequences and truncated byproducts. The difficulty in coupling FAAs is governed by two primary factors:

Electronic Deactivation (The Inductive Effect)

Fluorine is the most electronegative element. When incorporated near the


-carbon or the carboxylate group (e.g., difluoromalonic acid or backbone-fluorinated residues), the strong electron-withdrawing effect significantly reduces the electrophilicity of the activated ester intermediate[3]. Furthermore, if the growing peptide chain terminates in an FAA, the nucleophilicity of its newly deprotected 

-amino group is severely dampened, making the subsequent coupling step sluggish[4].
Steric Hindrance

Fluorine atoms are larger than hydrogen atoms. The substitution of a methyl group (


) with a trifluoromethyl group (

) drastically increases the van der Waals volume. For example, the steric bulk of a

group is approximately twice that of a methyl group, making it sterically comparable to an isopropyl or sec-butyl group[5]. This extreme steric hindrance demands highly efficient coupling reagents to force the formation of the peptide bond.

Comparative Data: Physicochemical & Coupling Parameters

To rationally design your synthesis, it is critical to adjust stoichiometry and activation strategies. Below are the summarized impacts and the required protocol deviations.

Table 1: Impact of Fluorination on Amino Acid Properties

Natural Amino AcidFluorinated AnalogSteric Bulk EquivalentElectronic Impact on SPPS
LeucineHexafluoroleucineIsopropyl / sec-butylStrong withdrawal; reduces amine nucleophilicity
IsoleucineTrifluoroisoleucineCyclohexylHigh steric shielding of the

-amine
Proline4-FluoroprolineMinimal changeModerate; alters cis/trans isomerization
AlanineDifluoromalonic acidBioisosteric ketoneHigh risk of decarboxylation upon activation

Table 2: Optimized Coupling Parameters (Standard vs. FAA)

ParameterStandard Amino AcidsFluorinated Amino AcidsRationale
Equivalents 5.0 eq1.5 – 2.0 eqFAAs are high-cost/low-yield reagents[6].
Activator DIC / Oxyma PureHATU / HOAt or DIC / OxymaRequires superior leaving groups for hindered couplings[4].
Coupling Time (RT) 45 – 60 min2 × 60 min (Double Coupling)Overcomes slow kinetics via repeated exposure[7].
Coupling Time (MW) 2.5 min @ 90°C10 min @ 75°C – 90°CThermal energy overcomes activation barriers[6].

Experimental Protocol: Step-by-Step Fmoc-SPPS with FAAs

This protocol is designed for a 0.1 mmol scale synthesis using a manual or semi-automated approach. It utilizes a Rink Amide resin to yield a C-terminal amide.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 0.1 mmol of Rink Amide resin into a fritted syringe. Swell in a 1:1 mixture of DMF/DCM (5 mL) for 30 minutes at room temperature (RT). Drain the solvent.

  • Fmoc Deprotection: Add 4 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 4 mL) and DCM (3 × 4 mL) to remove residual base. Perform a Kaiser test to confirm the presence of free primary amines (resin should turn dark blue).

Phase 2: Coupling of Standard Amino Acids
  • Activation: Dissolve 0.5 mmol (5.0 eq) of the standard Fmoc-Amino Acid and 0.5 mmol (5.0 eq) of Oxyma Pure in 2 mL of DMF. Add 0.5 mmol (5.0 eq) of N,N'-Diisopropylcarbodiimide (DIC). Let pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at RT for 45–60 minutes.

  • Washing: Drain and wash with DMF (3 × 4 mL).

Phase 3: Coupling of Fluorinated Amino Acids (The Critical Step)

Note: Due to the high cost of FAAs, equivalents are reduced, and coupling power is maximized[6][7].

  • Activation: Dissolve 0.15–0.2 mmol (1.5–2.0 eq) of the Fmoc-FAA and 0.2 mmol (2.0 eq) of HATU in 1.5 mL of DMF. Add 0.4 mmol (4.0 eq) of N,N-Diisopropylethylamine (DIPEA).

  • First Coupling: Add to the resin immediately. Agitate for 60 minutes at RT (or 10 minutes at 75°C if using a microwave synthesizer). Drain.

  • Second Coupling (Mandatory): Repeat Step 1 with a fresh batch of reagents. Add to the resin and agitate for another 60 minutes[7].

  • Washing & Capping: Wash with DMF (3 × 4 mL). Because FAA coupling can be incomplete, capping is mandatory to prevent deletion sequences. Add 4 mL of 10% Acetic Anhydride (

    
    ) and 10% DIPEA in DMF. Agitate for 10 minutes, then wash extensively with DMF[7].
    
Phase 4: Cleavage and Global Deprotection
  • Final Wash: After the final N-terminal Fmoc deprotection, wash the resin with DCM (5 × 4 mL) and dry under vacuum for 30 minutes.

  • Cleavage Cocktail: Add 4 mL of TFA / TIPS /

    
     (95:2.5:2.5 v/v/v). Agitate for 2 hours at RT[2].
    
  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 5000 rpm for 5 minutes to pellet the fluorinated peptide. Decant the ether and air-dry the pellet.

Process Visualization

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Decision Next Amino Acid? Wash1->Decision Standard Standard AA Coupling DIC/Oxyma (5.0 eq) RT, 60 min Decision->Standard Natural AA Fluorinated Fluorinated AA Coupling HATU/DIPEA (1.5-2.0 eq) Double Coupling, 2 x 60 min Decision->Fluorinated Fluorinated AA Wash2 Wash (DMF) Standard->Wash2 Fluorinated->Wash2 Capping Capping (10% Ac2O / 10% DIPEA) Wash2->Capping Capping->Deprotect Repeat Cycle Cleavage Cleavage & Deprotection (TFA/TIPS/H2O) Capping->Cleavage Sequence Complete

Caption: Decision-tree workflow for Fmoc-SPPS highlighting the divergent coupling and capping strategy required for fluorinated amino acids.

Troubleshooting Guide

  • Positive Kaiser Test after FAA Coupling:

    • Cause: Incomplete coupling due to extreme steric hindrance of the

      
       group.
      
    • Solution: Do not proceed to deprotection. Perform a third coupling using a different highly reactive uronium salt (e.g., COMU) and heat the reaction gently to 40°C.

  • Mass Spectrometry shows [M - 44] Da (Loss of

    
    ): 
    
    • Cause: Decarboxylation of the fluorinated amino acid during activation (common with difluoromalonic acid derivatives)[4].

    • Solution: Avoid heating during activation. Switch from HATU to DIC/Oxyma Pure and keep the activation time strictly under 2 minutes at 0°C before adding to the resin.

  • Low Yield of the Subsequent Amino Acid:

    • Cause: The FAA at the N-terminus is electronically deactivating the primary amine.

    • Solution: Apply the "Fluorinated AA Coupling" parameters (double coupling, HATU) to the standard amino acid that immediately follows the FAA in the sequence.

References

1.[1] Fluorinated Protein and Peptide Materials for Biomedical Applications. National Institutes of Health (NIH) / PMC. Available at: 2.[3] Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed / Taylor & Francis. Available at: 3.[5] Design, synthesis and biological evaluation of Leu 10 -teixobactin analogues. RHHZ. Available at: 4.[4] Technical Support Center: Difluoromalonic Acid in Peptide Synthesis. Benchchem. Available at: 5.[6] Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. RSC Publishing. Available at: 6.[7] Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journals. Available at: 7.[2] Probing peptidylprolyl bond cis/trans status using distal 19F NMR reporters. CORE. Available at:

Sources

Method

Engineering Peptide Therapeutics: Enhancing Protein Stability via Site-Specific Fluorinated Amino Acid Incorporation

Executive Summary The translation of peptide and protein therapeutics from discovery to the clinic is frequently bottlenecked by poor in vivo stability and rapid proteolytic degradation. To overcome these limitations, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of peptide and protein therapeutics from discovery to the clinic is frequently bottlenecked by poor in vivo stability and rapid proteolytic degradation. To overcome these limitations, the site-specific incorporation of fluorinated non-canonical amino acids—such as 5,5,5,5',5',5'-hexafluoroleucine (hFLeu)—has emerged as a powerful engineering strategy. This application note provides a comprehensive, mechanistic guide to utilizing the "fluorous effect" to enhance the thermodynamic and proteolytic stability of peptide therapeutics, complete with self-validating experimental protocols.

Mechanistic Insights: The "Fluorous Effect" and Protein Stability

Fluorine is the most electronegative element, and the substitution of C–H bonds with C–F bonds fundamentally alters the physicochemical landscape of an amino acid. While the steric bulk of a trifluoromethyl (–CF3) group is only marginally larger than an isopropyl group (closely mimicking canonical leucine or valine), its electronic properties are vastly different.

When highly fluorinated amino acids are incorporated into the hydrophobic core of a protein (e.g., an


-helical coiled-coil), they exhibit a phenomenon known as the fluorous effect [1]. Fluorocarbons are both hydrophobic and lipophobic, meaning they preferentially self-segregate and pack tightly against other fluorinated moieties. This enhanced core packing significantly increases the thermodynamic stability of the folded protein[1][2].

Furthermore, the dense electron clouds of the fluorine atoms exert strong inductive effects and create steric shielding around the peptide backbone. When proteases attempt to bind the peptide, the bulky, electronegative fluorinated side chains create steric clashes and alter the local electrostatic potential, effectively preventing the formation of the enzyme-substrate transition state [3][4].

Mechanism A Fluorinated Amino Acid Substitution (e.g., hFLeu) B Increased Hydrophobicity A->B C High Electronegativity A->C D Steric Shielding (C-F vs C-H) A->D E Enhanced Core Packing (Fluorous Effect) B->E F Altered Dipole & Inductive Effects C->F G Protease Active Site Exclusion D->G H Higher Thermal Stability (↑ Tm) E->H F->H I Higher Proteolytic Stability (↑ t1/2) G->I

Mechanistic pathways of fluorinated amino acids enhancing protein stability.

Quantitative Impact of Fluorination

The strategic placement of fluorinated residues yields quantifiable improvements in both thermal melting temperatures (


) and enzymatic half-lives (

). The table below summarizes benchmark data across different therapeutic and structural peptide models.
Peptide / Protein ModelAmino Acid SubstitutionThermal Stability (

)
Proteolytic Half-Life (

)
Reference Source

-Helix Bundle
Leu

hFLeu (Core "a" & "d" positions)
+13.0 °CN/A (Structural model)
GLP-1 Analogue Ala8/Glu9

hFLeu
Minimal structural deviation>10-fold increase vs. DPP-IV
Buforin II (AMP) Leu

hFLeu
+5.0 °C2.5-fold increase vs. Trypsin
Experimental Workflows & Validated Protocols

To harness these properties, researchers must adapt standard synthesis and biophysical characterization workflows. The electronegativity and steric bulk of fluorine necessitate specific adjustments to coupling chemistries and analytical baselines.

Workflow S1 Sequence Design (Identify Core) S2 Fmoc-SPPS (Double Coupling) S1->S2 S3 Cleavage & Purification S2->S3 S4 CD Spectroscopy (Thermal Profiling) S3->S4 S5 Proteolytic Assay (HPLC Kinetics) S4->S5

End-to-end workflow for the synthesis and biophysical validation of fluorinated peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

Causality & Rationale: The strong electron-withdrawing nature of the –CF3 groups pulls electron density away from the


-amino group of the fluorinated residue, rendering it a significantly weaker nucleophile for the subsequent coupling step. Additionally, the steric bulk hinders the approach of incoming activated amino acids. Standard HBTU/DIEA chemistry often fails here. We mandate the use of the highly reactive HATU/HOAt coupling system and double-coupling cycles to ensure complete chain elongation and prevent deletion sequences[5][6].

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2

    
     10 min). Wash thoroughly with DMF (5 
    
    
    
    1 min).
  • Standard Amino Acid Coupling: For canonical residues, couple using 4 eq. Fmoc-AA-OH, 3.9 eq. HATU, and 8 eq. DIEA in DMF for 45 minutes.

  • Fluorinated Amino Acid Coupling (e.g., Fmoc-hFLeu-OH):

    • Coupling 1: Add 3 eq. Fmoc-hFLeu-OH, 2.9 eq. HATU, 3 eq. HOAt, and 6 eq. DIEA. React for 2 hours at room temperature.

    • Validation: Perform a Kaiser test. If positive (blue), repeat the coupling step (Coupling 2) using fresh reagents for an additional 2 hours.

  • Post-Fluorination Coupling (Critical Step): The residue immediately following the fluorinated amino acid will struggle to couple to the deactivated amine. Use 4 eq. Fmoc-AA-OH, 3.9 eq. HATU, 4 eq. HOAt, and 8 eq. DIEA. Perform a strict double coupling (2

    
     2 hours).
    
  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 3 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify via preparative RP-HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA. Note: Fluorinated peptides will elute significantly later than their wild-type counterparts due to increased hydrophobicity.

Protocol 2: Thermodynamic Profiling via Circular Dichroism (CD) Spectroscopy

Causality & Rationale: CD spectroscopy at 222 nm specifically monitors the


 electronic transition characteristic of 

-helical backbones. By applying thermal stress, we measure the energy required to disrupt the fluorous interactions stabilizing the folded state. A wild-type (hydrocarbon) peptide must be run in parallel as a self-validating baseline to calculate the exact

.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified fluorinated peptide and the wild-type control in 10 mM Phosphate Buffer (pH 7.4) to a final concentration of 20–50

    
    M.
    
  • Baseline Verification: Record a full wavelength scan (190–260 nm) at 20 °C to confirm the presence of characteristic

    
    -helical minima at 208 nm and 222 nm.
    
  • Thermal Melt Setup: Set the CD spectrometer to monitor ellipticity at 222 nm. Program a temperature gradient from 20 °C to 95 °C at a heating rate of 1 °C/min.

  • Data Acquisition: Record the CD signal at 1 °C intervals. Ensure the Peltier temperature controller is equilibrated at each step.

  • Data Analysis: Plot the mean residue ellipticity

    
     versus temperature. Fit the sigmoidal unfolding curve to a two-state thermodynamic model to extract the inflection point, representing the melting temperature (
    
    
    
    ).
Protocol 3: In Vitro Proteolytic Stability Assay

Causality & Rationale: To definitively prove that the steric shielding of the C–F bonds translates to therapeutic viability, the peptide must be subjected to physiological proteases (e.g., Trypsin, or DPP-IV for metabolic peptides). Using an internal standard during RP-HPLC analysis ensures that degradation kinetics are calculated accurately, independent of injection volume variations.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a stock solution of the target protease (e.g., Trypsin at 0.1

    
    g/mL) in 50 mM Tris-HCl buffer (pH 7.5, containing 1 mM CaCl2).
    
  • Substrate Initialization: Dissolve the fluorinated peptide and wild-type control to 100

    
    M in the same buffer. Spike the solutions with 10 
    
    
    
    M of an inert internal standard (e.g., 4-methylbenzoic acid) for HPLC normalization.
  • Incubation: Pre-incubate the peptide solutions at 37 °C for 10 minutes. Initiate the assay by adding the protease stock to a final enzyme:substrate molar ratio of 1:1000.

  • Kinetic Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), extract a 50

    
    L aliquot and immediately quench the reaction by adding 50 
    
    
    
    L of 1% TFA in water.
  • HPLC Quantification: Inject the quenched samples onto an analytical RP-HPLC. Integrate the area under the curve (AUC) for the intact peptide peak relative to the internal standard.

  • Half-Life Calculation: Plot the natural log of the normalized intact peptide concentration versus time. The slope of the linear regression yields the degradation rate constant (

    
    ). Calculate the half-life using the equation 
    
    
    
    .
References
  • Buer, B. C., de la Salud-Bea, R., Al Hashimi, H. M., & Marsh, E. N. G. (2009). Engineering Protein Stability and Specificity Using Fluorous Amino Acids: The Importance of Packing Effects. Biochemistry, 48(45), 10810–10817. URL:[Link]

  • Meng, H., Kumar, K., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(22), 7303–7307. URL:[Link]

  • Meng, H., Kumar, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615–15622. URL:[Link]

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(1), 31–42. URL:[Link]

Sources

Application

Application Note: Large-Scale Asymmetric Synthesis of Enantiomerically Pure (2R)-2-Amino-4-fluorobutanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly scalable, self-validating protocol for the preparation of the non-canonical amino acid (2R)-2-amino-4-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly scalable, self-validating protocol for the preparation of the non-canonical amino acid (2R)-2-amino-4-fluorobutanoic acid using a recyclable chiral Nickel(II) complex.

Background and Strategic Significance

The incorporation of fluorinated non-canonical amino acids into peptide backbones is a cornerstone strategy in modern drug design. The substitution of hydrogen with fluorine drastically alters the physicochemical landscape of the peptide, enhancing lipophilicity, target binding affinity, and resistance to oxidative metabolism. Specifically, the D-configuration—(2R)-2-amino-4-fluorobutanoic acid —is strategically utilized to confer profound resistance against endogenous proteases, which strictly recognize L-amino acids. This specific building block is critical in the development of next-generation therapeutics, including cyclic peptide inhibitors of PCSK9 for the treatment of severe metabolic disorders .

Obtaining enantiomerically pure fluorinated amino acids at a multi-gram or kilogram scale presents a significant synthetic challenge. Traditional resolution methods suffer from a maximum 50% theoretical yield, while many asymmetric catalytic methods require complex, unrecoverable ligands. This guide details a highly efficient, scalable methodology utilizing a chiral Nickel(II) Schiff base complex that guarantees >99% enantiomeric excess (ee) while allowing for the near-quantitative recovery of the chiral auxiliary .

Mechanistic Causality: The Chiral Ni(II) Complex

The synthesis leverages the (R)-BPB-Ni(II)-Glycine complex (where BPB = N-benzylproline-belokon ligand).

  • Thermodynamic Templating: The Ni(II) ion acts as a structural template, coordinating the Schiff base of glycine and the chiral auxiliary into a highly rigid, square-planar geometry. This specific coordination increases the acidity of the glycine α-proton (pKa ~14), allowing for mild deprotonation using standard powdered bases rather than requiring cryogenic conditions or highly reactive organolithiums.

  • Absolute Stereocontrol: The bulky benzyl and phenyl groups of the (R)-BPB auxiliary create a severe steric shield over the re-face of the resulting enolate. Consequently, the electrophile approaches exclusively from the unhindered si-face. This facial bias dictates the formation of the (2R)-configuration with >98% diastereomeric excess (de).

  • Electrophile Kinetics: For the fluoroethylation step, 1-iodo-2-fluoroethane is utilized instead of the corresponding bromide. The superior leaving group ability of the iodide accelerates the alkylation kinetics, suppressing competitive side reactions (such as bis-alkylation or complex degradation) during large-scale operations.

Workflow Visualization

G Start Chiral Ni(II)-Gly Complex ((R)-BPB-Ni-Gly) Alkylation Asymmetric Alkylation (1-Iodo-2-fluoroethane, NaOH, DMF) Start->Alkylation Intermediate Alkylated Ni(II) Complex (Diastereomerically Pure) Alkylation->Intermediate Hydrolysis Acidic Hydrolysis (HCl / MeOH, 70°C) Intermediate->Hydrolysis Separation Phase Separation (DCM / Water) Hydrolysis->Separation Recovery Recovered (R)-BPB Auxiliary (Recycled) Separation->Recovery Organic Phase (DCM) Product (2R)-2-Amino-4-fluorobutanoic acid + NiCl2 (Aqueous Phase) Separation->Product Aqueous Phase (Water) Purification Ion-Exchange Chromatography (Dowex 50WX8, NH4OH Elution) Product->Purification Final Enantiomerically Pure (2R)-2-Amino-4-fluorobutanoic acid Purification->Final

Workflow for the large-scale asymmetric synthesis of (2R)-2-amino-4-fluorobutanoic acid.

Step-by-Step Experimental Protocol

Phase 1: Asymmetric Alkylation
  • Preparation: In a flame-dried, 2 L round-bottom flask equipped with a mechanical stirrer, dissolve 50.0 g of the (R)-BPB-Ni(II)-Gly complex in 500 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Base Addition: Add 20.0 g of finely powdered NaOH.

    • Expert Insight: Powdered NaOH provides a high surface area for heterogeneous deprotonation without introducing water, which would otherwise prematurely hydrolyze the imine bond of the complex.

  • Alkylation: Dropwise add 1-iodo-2-fluoroethane (1.5 equivalents). Stir the reaction mixture vigorously at ambient temperature for 4–6 hours.

    • Scale-Up Pro-Tip: 1-iodo-2-fluoroethane can be cost-prohibitive at a pilot scale. A field-proven alternative is to perform an in situ Finkelstein reaction by using the more economical 1-bromo-2-fluoroethane alongside 1.0 equivalent of Sodium Iodide (NaI) directly in the DMF mixture.

  • Quenching & Precipitation: Pour the mixture into 2 L of ice-cold water containing 1% acetic acid. This neutralizes the base and forces the highly hydrophobic alkylated Ni(II) complex to precipitate. Filter the solid, wash extensively with water, and dry under vacuum.

Phase 2: Complex Disassembly & Auxiliary Recovery
  • Hydrolysis: Suspend the dried alkylated complex in 500 mL of methanol. Add 200 mL of 3 M aqueous HCl. Reflux the mixture at 70°C for 2 hours.

    • Causality: The acidic conditions selectively cleave the imine bond, liberating the free fluorinated amino acid, water-soluble NiCl₂, and the intact (R)-BPB auxiliary.

  • Phase Partitioning: Concentrate the mixture in vacuo to remove the methanol. Add 500 mL of deionized water and extract the mixture with Dichloromethane (DCM) (3 x 300 mL).

  • Auxiliary Recovery: The organic (DCM) phase contains the highly valuable (R)-BPB auxiliary. Wash with brine, dry over Na₂SO₄, and evaporate. The auxiliary is typically recovered in >90% yield and can be immediately reused for subsequent complexation cycles, ensuring the economic viability of the process.

Phase 3: Isolation and Purification
  • Ion-Exchange Chromatography: Load the green aqueous phase (containing the target amino acid and NiCl₂) onto a strongly acidic cation-exchange resin column (e.g., Dowex 50WX8, H⁺ form).

  • Elution: Wash the column with deionized water until the eluate is neutral (removing chloride salts). Elute the amino acid using 5% aqueous ammonium hydroxide (NH₄OH).

    • Causality: The ammonia deprotonates the resin-bound amino acid, facilitating its release. The Ni(II) ions form a strongly retained, deep-blue cationic amine complex [Ni(NH₃)₆]²⁺, allowing for clean separation.

  • Lyophilization: Concentrate the ninhydrin-positive fractions in vacuo to remove excess ammonia and lyophilize to afford enantiomerically pure (2R)-2-amino-4-fluorobutanoic acid as a white powder.

Protocol Self-Validation Mechanisms (QC)

To ensure the trustworthiness of the protocol, the system is designed with built-in validation checkpoints:

  • Visual Cues: The starting (R)-BPB-Ni(II)-Gly complex is intensely red. During hydrolysis, the complete disappearance of the red color and the emergence of a pale green aqueous phase (Ni²⁺ ions) visually validates the successful and complete disassembly of the complex.

  • Fluorine Tagging (Intermediate QC): The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its chiral environment. Running a ¹⁹F NMR of the crude alkylated complex immediately validates the diastereomeric excess without the need for complex chiral chromatography. A single sharp multiplet confirms >98% de.

  • Mass Balance: The quantitative recovery of the organic-soluble (R)-BPB auxiliary from the aqueous layer validates the mass balance. A drop in auxiliary yield directly indicates incomplete hydrolysis.

Quantitative Scale-Up Metrics

The robustness of this methodology is demonstrated by its consistent performance across analytical, preparative, and large-scale batches.

Scale (Starting Complex)Alkylating AgentBase / SolventIsolated Yield (%)de (%)Final ee (%)
1.0 g (Analytical)1-Iodo-2-fluoroethaneNaOH / DMF88> 98> 99
10.0 g (Preparative)1-Iodo-2-fluoroethaneNaOH / DMF85> 98> 99
50.0 g (Pilot Scale)1-Bromo-2-fluoroethane + NaINaOH / DMF82> 98> 99

Table 1: Performance metrics for the asymmetric synthesis of (2R)-2-amino-4-fluorobutanoic acid across varying scales.

References

  • Title: Cyclic tetramer compounds as proprotein convertase subtilisin/kexin type 9 (PCSK9)
  • Title: Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex Source: The Journal of Organic Chemistry, 87(16), 10592–10604 (2022) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fluorobutanoic Acid Synthesis Optimization

Current Status: Online 🟢 | Ticket ID: FBA-OPT-2024 | Agent: Senior Application Scientist[1] Welcome to the Fluorination Chemistry Help Desk You have reached the Tier 3 Technical Support guide for optimizing the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 | Ticket ID: FBA-OPT-2024 | Agent: Senior Application Scientist[1]

Welcome to the Fluorination Chemistry Help Desk

You have reached the Tier 3 Technical Support guide for optimizing the synthesis of fluorobutanoic acid derivatives. This guide addresses the two distinct chemical challenges posed by this molecule, determined by the position of the fluorine atom.

Please select your target isomer to proceed to the relevant troubleshooting module:

  • Target A (2-Fluorobutanoic acid): Requires Electrophilic Fluorination (C-H activation/Enolate chemistry).[1]

  • Target B (4-Fluorobutanoic acid): Requires Nucleophilic Substitution (Halogen exchange/Ring opening).[1]

Module 1: Strategic Route Selection & Logic

Before troubleshooting yield, ensure you are applying the correct mechanistic strategy. Fluorine chemistry is intolerant of "approximate" conditions due to the high basicity of fluoride ions and the aggressive nature of electrophilic fluorinating agents.

Decision Matrix: Route Selection

RouteSelection Start Target Molecule Selection Isomer Which Isomer? Start->Isomer TwoFluoro 2-Fluorobutanoic Acid (Alpha-Fluorination) Isomer->TwoFluoro FourFluoro 4-Fluorobutanoic Acid (Terminal Fluorination) Isomer->FourFluoro Enolate Strategy: Enolate Fluorination TwoFluoro->Enolate Reagent1 Reagent: Selectfluor® or NFSI Enolate->Reagent1 Issue1 Key Challenge: Di-fluorination Reagent1->Issue1 Subst Strategy: Nucleophilic Substitution (Halex) FourFluoro->Subst Reagent2 Reagent: KF, CsF, or TBAF Subst->Reagent2 Issue2 Key Challenge: Elimination (Alkene) Reagent2->Issue2

Figure 1: Decision tree for selecting the appropriate synthetic pathway based on target isomer.

Module 2: Troubleshooting 4-Fluorobutanoic Acid (Nucleophilic)

Context: You are converting 4-chlorobutanoic acid (or ester) or butyrolactone to the fluoride. Core Problem: The "Basicity vs. Nucleophilicity" War.[1] Fluoride (F⁻) is a poor nucleophile but a strong base in organic solvents, leading to elimination (crotonates) rather than substitution.[1]

FAQ: Why is my yield low (<30%) with significant alkene byproducts?

Diagnosis: Your fluoride source is acting as a base.[1] This usually happens because the fluoride is "naked" (highly reactive) but the solvation shell is not modulating its basicity, or water is present.

Corrective Protocol: The "Buffered" Substitution

  • Switch Solvent: Move from pure Acetonitrile (MeCN) to t-Amyl Alcohol (t-AmOH) . Bulky alcohols solvate the fluoride ion enough to reduce its basicity (suppressing elimination) without killing its nucleophilicity [1].[1]

  • Catalyst Selection: Do not use bare KF. Use a Phase Transfer Catalyst (PTC).[1][2]

    • Standard: 18-Crown-6 (10 mol%) with KF.[1]

    • Advanced: Tetrabutylammonium fluoride (TBAF) anhydrous (difficult to dry) or CsF with bulky urea catalysts.[1]

  • Water Control: "Anhydrous" is not a suggestion; it is a requirement. Hydrated fluoride (F⁻[1] ··· H₂O) is unreactive.[1]

    • Tip: Spray-dried KF (sd-KF) is superior to crystalline KF due to higher surface area.[1]

Experimental Workflow: 4-Fluorobutanoate Synthesis
ParameterStandard Condition (Risk of Failure)Optimized Condition (Recommended)
Reagent Crystalline KFSpray-dried KF (sd-KF) + 18-Crown-6
Solvent DMF or DMSO (Hard to remove)t-Amyl Alcohol or Acetonitrile (Dry)
Temperature Reflux (100°C+)80–90°C (Controlled)
Leaving Group Chloride (-Cl)Tosylate (-OTs) or Mesylate (-OMs)

Critical Step: If using the lactone ring-opening route (butyrolactone + KHF₂), you must use a pressure vessel and strictly control temperature to prevent repolymerization.[1]

Module 3: Troubleshooting 2-Fluorobutanoic Acid (Electrophilic)

Context: You are fluorinating a butyric acid ester or amide at the alpha position. Core Problem: Selectivity. It is difficult to stop at mono-fluorination because the first fluorine atom inductively withdraws electrons, making the remaining alpha-proton more acidic and susceptible to a second fluorination.[1]

FAQ: How do I stop the reaction at the mono-fluoro stage?

Diagnosis: You are likely using thermodynamic control or excess base, allowing the mono-fluoro product to deprotonate again.[1]

Corrective Protocol: Kinetic Control Strategy

  • Reagent: Use Selectfluor® (F-TEDA-BF₄) .[1] It is milder and easier to handle than NFSI (N-fluorobenzenesulfonimide) [2].[1]

  • Base Selection: Use a non-nucleophilic, bulky base like LiHMDS or LDA .[1]

  • Addition Sequence (The "Inverse Addition"):

    • Standard (Wrong): Add Base to Substrate -> Add Selectfluor.[1] (Result: Di-fluoro).[1]

    • Optimized: Generate the enolate at -78°C. Transfer the enolate solution slowly into a solution of Selectfluor. This ensures the fluorinating agent is always in excess relative to the enolate, preventing the "product enolate" exchange.

Visualizing the Selectivity Pathway

ElectrophilicPath Substrate Butyrate Ester Base LiHMDS (-78°C) Substrate->Base Enolate Enolate Intermediate Base->Enolate Di 2,2-Difluoro Ester (Impurity) Base->Di Over-reaction Selectfluor Selectfluor® Enolate->Selectfluor Kinetic Control Mono 2-Fluoro Ester (Target) Selectfluor->Mono Mono->Base Unwanted Deprotonation

Figure 2: Kinetic pathway showing how rapid quenching or inverse addition prevents the formation of the 2,2-difluoro impurity.[1]

Module 4: Isolation & Purification (The "Invisible Product")

Issue: Fluorobutanoic acids are small, polar, and volatile. Standard aqueous workups often result in 0% isolated yield because the acid stays in the water or evaporates with the solvent.

The "Trap and Release" Protocol

Do not isolate the free acid until the final step.

  • Perform Fluorination on the Ester: Use ethyl 4-bromobutanoate or ethyl butyrate as your starting material.[1]

  • Purify the Ester First: The fluorinated ester is lipophilic enough to be purified via silica gel flash chromatography (Hexane/EtOAc) or distillation.[1]

  • Controlled Hydrolysis:

    • Dissolve purified fluoro-ester in THF/Water.[1]

    • Add LiOH (1.1 eq) at 0°C.

    • Crucial Workup: Do not extract with water.[1] Acidify carefully with HCl in ether, dry with Na₂SO₄, and remove solvent under reduced vacuum (do not heat).[1]

    • Alternative: If the salt form is acceptable for your next step, isolate as the Lithium or Sodium salt to avoid volatility issues.

References & Grounding
  • Nucleophilic Fluorination Solvent Effects:

    • Source: Kim, D. W., et al. "Adsorption of [18F]Fluoride on Polymer-Supported Phosphonium Salts." J. Am. Chem. Soc.[1] (2006).[1][3][4][5]

    • Relevance: Establishes the use of bulky alcohols (t-Amyl alcohol) to enhance nucleophilicity while suppressing basicity (elimination).[1]

    • [1]

  • Selectfluor Chemistry:

    • Source: Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent."[1][6] Journal of Fluorine Chemistry (1998).[1]

    • Relevance: Defines the stability and reactivity profile of Selectfluor compared to NFSI.

    • [1]

  • Deoxyfluorination (Alternative Route):

    • Source: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent."[1][7] J. Org.[1][7] Chem. (1999).[1]

    • Relevance: Provides alternative DAST-like conditions if starting from hydroxy-esters.[1]

    • [1]

Disclaimer: Fluorinated compounds and reagents (especially HF sources) pose severe health risks.[1] All protocols described above must be performed in a fume hood with appropriate PPE, including calcium gluconate gel on standby.

Sources

Optimization

Technical Support Center: Troubleshooting Yield and Purity in the Synthesis of (2R)-2-Amino-4-Fluorobutanoic Acid

Welcome to the technical support guide for the synthesis of (2R)-2-amino-4-fluorobutanoic acid (the D-enantiomer of γ-fluorobutyrine). Synthesizing fluorinated non-canonical amino acids presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (2R)-2-amino-4-fluorobutanoic acid (the D-enantiomer of γ-fluorobutyrine). Synthesizing fluorinated non-canonical amino acids presents unique challenges. The high electronegativity of fluorine makes intermediates highly prone to elimination reactions, and researchers frequently struggle to maintain high enantiomeric excess (ee) during auxiliary cleavage[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Below is a field-proven, self-validating methodology utilizing chiral Nickel(II) complexes to achieve gram-scale quantities with >99% ee[2],.

Mechanistic Strategy & Workflow

The most robust approach for synthesizing (2R)-2-amino-4-fluorobutanoic acid relies on the diastereoselective alkylation of a chiral Ni(II)-glycine Schiff base complex. By using (R)-BPB as the chiral auxiliary, the stereocenter formation is directed to the R configuration. The square-planar Ni(II) complex physically locks the enolate geometry, while the bulky auxiliary shields one face of the nucleophile, ensuring strict stereocontrol.

G Ni_Complex Chiral Ni(II)-Glycine Complex ((R)-BPB auxiliary) Base Base Addition (NaHMDS, -78°C) Ni_Complex->Base Enolate Ni(II)-Enolate Intermediate Base->Enolate Electrophile Alkylation (1-Iodo-2-fluoroethane) Enolate->Electrophile Alkylated_Complex Alkylated Ni(II) Complex (Diastereomerically Pure) Electrophile->Alkylated_Complex SN2 Substitution Hydrolysis Acidic Hydrolysis (HCl, MeOH/H2O, 60°C) Alkylated_Complex->Hydrolysis Product (2R)-2-Amino-4-fluorobutanoic Acid (Target Molecule) Hydrolysis->Product >99% ee Auxiliary Recovered Chiral Auxiliary (Recycled) Hydrolysis->Auxiliary

Mechanistic workflow for the asymmetric synthesis of (2R)-2-amino-4-fluorobutanoic acid.

Quantitative Data: Optimization of Reaction Conditions

To maximize both yield and purity, the choice of electrophile and base is critical. The table below summarizes how different parameters affect the synthesis outcome, demonstrating why 1-iodo-2-fluoroethane at cryogenic temperatures is the authoritative standard for this workflow[2].

Reaction ConditionElectrophileBase / TempConversion Yield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
Standard Alkylation1-bromo-2-fluoroethaneNaOH / rt45% (High Elimination)85%85%
Optimized Protocol 1-iodo-2-fluoroethane NaHMDS / -78 °C 88% >98% >99%
Excess Base1-iodo-2-fluoroethaneNaHMDS (2.0 eq)30% (Dehydrofluorination)N/AN/A
Harsh Hydrolysis1-iodo-2-fluoroethaneNaHMDS / -78 °C85%>98%75% (Racemization)

Self-Validating Protocol: Gram-Scale Synthesis

This protocol is designed with built-in validation steps to ensure causality between your actions and the chemical outcome.

Step 1: Enolate Formation

  • Action: Dissolve the (R)-BPB-Ni(II)-Glycine complex (1.0 eq) in anhydrous DMF under an Argon atmosphere. Cool the solution to -78 °C. Slowly add NaHMDS (1.1 eq) dropwise over 15 minutes.

  • Causality: Strict anhydrous conditions and cryogenic temperatures prevent premature protonation of the enolate. The slight excess of base ensures complete enolization without leaving residual base that could trigger downstream side reactions.

Step 2: Electrophilic Alkylation

  • Action: Add 1-iodo-2-fluoroethane (1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Causality: Using the iodo-derivative instead of the bromo-derivative provides a superior leaving group. This allows the SN2 substitution to proceed rapidly at -78 °C, kinetically outcompeting the E2 dehydrofluorination (loss of HF) that typically destroys fluoroalkyl halides.

  • Validation Check: Analyze an aliquot via TLC (DCM/Acetone 4:1). The starting red complex should be fully converted to a new red/orange spot. Confirm the intact C-F bond via ^19F NMR (expect a multiplet around -218 ppm) before proceeding.

Step 3: Hydrolysis and Disassembly

  • Action: Concentrate the crude mixture, dissolve in Methanol, add 3N HCl, and heat to 60 °C for exactly 2 hours.

  • Causality: Acidic hydrolysis breaks the Schiff base, releasing the free amino acid, Ni(II) ions, and the chiral auxiliary. Limiting the temperature to 60 °C prevents reversible enolization at the alpha-carbon, preserving the >99% ee.

Step 4: Purification and Recovery

  • Action: Extract the acidic aqueous mixture with DCM. The lipophilic (R)-BPB auxiliary partitions into the organic layer (recover and recycle). The aqueous phase contains NiCl2 and the target amino acid. Load the aqueous phase onto a Dowex 50WX8 strong cation-exchange resin. Wash with deionized water until the green color (Ni²⁺ ions) is completely removed. Elute the product using 5% aqueous NH₄OH.

  • Validation Check: The visual removal of the green band confirms the separation of nickel. Lyophilization of the ammonia fractions yields the pure (2R)-2-amino-4-fluorobutanoic acid as a white powder.

Troubleshooting & FAQs

Troubleshooting Start Low Yield or Purity Detected Check_NMR Analyze Crude via 19F-NMR Start->Check_NMR Elimination Missing F signal? (Dehydrofluorination) Check_NMR->Elimination Racemization Low ee% in Chiral HPLC? (Racemization) Check_NMR->Racemization Fix_Base Switch to 1-Iodo-2-fluoroethane & Lower Temp (-78°C) Elimination->Fix_Base Suppress E2 Fix_Hydrolysis Optimize Hydrolysis (Max 60°C, 2 hours) Racemization->Fix_Hydrolysis Prevent Enolization

Troubleshooting logic tree for resolving yield and purity issues during synthesis.

Q1: My overall yield is low, and MS/NMR shows a mass corresponding to a vinyl derivative. What went wrong? A1: You are observing dehydrofluorination. The fluorine atom in the beta-position relative to the halide is highly susceptible to base-induced E2 elimination, yielding an alkene byproduct. Resolution: Ensure you are using 1-iodo-2-fluoroethane rather than 1-bromo-2-fluoroethane[3]. The superior leaving group ability of iodide allows the alkylation to occur at -78 °C. At this cryogenic temperature, the activation energy for the SN2 pathway is met, while the higher activation energy required for the E2 elimination is suppressed.

Q2: The enantiomeric excess (ee) of my final (2R)-2-amino-4-fluorobutanoic acid is below 90%. How can I improve it? A2: Loss of stereochemical integrity usually occurs during the acidic hydrolysis step, not the alkylation. While the Ni(II) complex provides exceptional diastereoselectivity (>98% de), prolonged heating at high temperatures (>80 °C) in strong acid can cause reversible enolization at the alpha-carbon of the newly formed amino acid. Resolution: Limit hydrolysis conditions to 60 °C for no more than 2 hours. If you still observe low ee, verify the diastereomeric purity of the intermediate Ni(II) complex via ¹H NMR before hydrolysis; if the dr is low, recrystallize the complex from DCM/hexane before proceeding to cleavage.

Q3: Can I use 2-hydroxy-3-pinanone as an alternative chiral auxiliary? A3: Yes. Alkylation of (+)-(R,R,R)-2-hydroxy-3-pinanone-based imines of glycine esters is a viable alternative that has been historically used to synthesize (+)-(S)-2-amino-4-fluorobutanoic acid and its derivatives[3],[4]. However, to obtain the (2R) enantiomer, you would need the (-)-(S,S,S)-2-hydroxy-3-pinanone antipode. The Ni(II) complex route is generally preferred today for gram-scale applications due to higher crystallinity of the intermediates and easier recovery of the auxiliary[2].

Q4: How do I ensure a completely metal-free final product for biological assays? A4: Nickel contamination is a common issue. The self-validating workup leverages the cation-exchange resin. Nickel(II) ions have a higher affinity for the sulfonic acid groups on the Dowex 50WX8 resin than the amino acid. Resolution: Wash the loaded resin with at least 5 column volumes of deionized water. Do not begin ammonia elution until the eluent is completely colorless and tests negative for chloride (via an AgNO₃ drop test). The visual disappearance of the green band from the resin bed is your primary indicator of a metal-free system.

References

  • Hohmann, T., et al. "Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex." Journal of Organic Chemistry, 2022. URL:[Link]

  • Kröger, S., Wegelius, E., & Haufe, G. "Stereoselective Synthesis of γ-Fluorinated α-Amino Acids Using 2-Hydroxy-3-pinanone as an Auxiliary." European Journal of Organic Chemistry, 2000. URL:[Link]

  • Li, Z., et al. "Design, synthesis and evaluation of a novel glutamine derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid." New Journal of Chemistry, 2020. URL:[Link]

Sources

Troubleshooting

overcoming difficulties in incorporating fluorinated residues into proteins

Welcome to the Fluorinated Protein Engineering Support Center . Incorporating fluorinated amino acids (FAAs) into proteins is a transformative technique for ¹⁹F NMR structural studies, enhancing proteolytic stability, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorinated Protein Engineering Support Center . Incorporating fluorinated amino acids (FAAs) into proteins is a transformative technique for ¹⁹F NMR structural studies, enhancing proteolytic stability, and engineering protein-protein interactions. However, researchers frequently encounter bottlenecks including cellular toxicity, low expression yields, and incomplete incorporation.

As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. Below, you will find mechanistic explanations for why these failures occur, self-validating protocols to ensure success, and data-driven solutions to optimize your yields.

Module 1: Global Incorporation (Auxotrophic Expression)

The Mechanism: Global incorporation relies on starving an auxotrophic host of a canonical amino acid (cAA) and replacing it with a fluorinated analog. Because native aminoacyl-tRNA synthetases (aaRS) have evolved to favor cAAs, even trace amounts of the natural amino acid will outcompete the fluorinated analog.

Troubleshooting FAQs

Q: My cells stop growing and die immediately after adding the fluorinated amino acid. How do I improve viability? A: Fluorinated indoles and highly fluorinated aliphatic amino acids act as metabolic stressors. They alter the electrostatic potential of cellular membranes and trigger severe misfolding stress responses, which inhibits cell division[1]. Solution: Decouple biomass generation from protein expression. Grow the auxotrophic strain in a rich medium until the desired optical density is reached. Only then, wash the cells, starve them, and introduce the FAA concurrently with the expression inducer.

Q: Mass spectrometry shows my protein is only 60% fluorinated. How do I push this to >95%? A: Incomplete incorporation is almost always due to residual cAA in the intracellular pool or the culture medium. Solution: Implement a strict 30- to 60-minute starvation period in minimal medium lacking the cAA before adding the FAA. Additionally, supply the FAA at a 2- to 3-fold higher concentration than the cAA (e.g., 1–2 mM) to drive the binding equilibrium toward the fluorinated analog.

Auxotrophic N1 Grow Auxotrophic Strain in Rich Medium N2 Wash & Resuspend in Minimal Medium (No cAA) N1->N2 OD600 ~0.8 N3 Incubate to Deplete Intracellular cAA Pools N2->N3 30-60 min N4 Add Fluorinated AA (e.g., 4-Fluorotryptophan) N3->N4 Starvation achieved N5 Induce Protein Expression (e.g., IPTG) N4->N5 15 min equilibration N6 Harvest & Purify Fluorinated Protein N5->N6 4-6 hours

Caption: Workflow for global incorporation of fluorinated amino acids via auxotrophic depletion.

Validated Protocol: Auxotrophic Depletion Workflow

Self-Validation Checkpoint: Always run a "No FAA, No cAA" negative control flask. If protein expresses in this flask, your starvation step failed.

  • Biomass Accumulation: Inoculate an auxotrophic E. coli strain (e.g., Δtrp) into 1L of LB medium. Grow at 37°C until OD₆₀₀ reaches 0.8–1.0.

  • Washing: Centrifuge cells at 4,000 × g for 15 minutes. Discard the supernatant. Gently resuspend the pellet in 1L of M9 minimal medium lacking the target cAA. Repeat the wash step once to ensure all trace cAAs are removed.

  • Starvation: Incubate the resuspended cells at 37°C for 45 minutes to exhaust intracellular cAA reserves.

  • Incorporation: Add the fluorinated amino acid (e.g., 4-fluorotryptophan) to a final concentration of 1 mM. Incubate for 15 minutes to allow cellular uptake.

  • Induction: Add IPTG (0.5–1.0 mM) to induce protein expression. Express for 4–6 hours at 30°C.

  • Validation: Purify the protein and analyze via Intact Mass Spectrometry. A mass shift corresponding to the exact mass difference between the cAA and the FAA multiplied by the number of residues confirms successful global labeling.

Module 2: Site-Specific Incorporation (Amber Suppression)

The Mechanism: Site-specific incorporation utilizes an orthogonal engineered aaRS/tRNA pair to decode the amber stop codon (UAG). The primary difficulty is the kinetic competition between the orthogonal suppressor tRNA and the endogenous Release Factor 1 (RF1), which terminates translation.

Troubleshooting FAQs

Q: My protein yield is severely reduced, and I am purifying mostly truncated protein. A: Truncation occurs because RF1 recognizes the UAG codon and prematurely terminates the growing polypeptide chain before the orthogonal tRNA can deliver the FAA. Solution: Transition to an RF1-deficient E. coli expression strain (e.g., C321.ΔA or JDS58). Without RF1, the UAG codon is no longer recognized as a termination signal, allowing the orthogonal tRNA unrestricted access to the ribosome.

Q: Mass spectrometry shows Glutamine misincorporation at my target site instead of my fluorinated amino acid. A: This is a classic symptom of "wobble" misreading or poor orthogonal aaRS affinity. If the concentration of the FAA drops, the ribosome stalls, allowing endogenous tRNAs (like the glutaminyl-tRNA, supE) to misread the UAG codon[2]. Solution: Increase the concentration of the FAA in the medium (up to 2 mM). Crucially, ensure the FAA is freshly prepared; basic conditions used to dissolve some unnatural amino acids can cause epimerization, effectively lowering the active L-enantiomer concentration[3].

AmberSuppression N1 Fluorinated AA (e.g., tfm-Phe) N2 Orthogonal aaRS (Engineered Synthetase) N1->N2 N4 Charged tRNA (tfm-Phe-tRNA) N2->N4 ATP hydrolysis N3 Orthogonal tRNA(CUA) N3->N2 N5 Ribosome at UAG Codon (Target mRNA) N4->N5 Translation N6 Site-Specifically Fluorinated Protein N5->N6 Peptide bond formation

Caption: Mechanism of site-specific incorporation using orthogonal aaRS/tRNA amber suppression.

Validated Protocol: Amber Suppression Workflow

Self-Validation Checkpoint: Express a GFP reporter with a UAG codon at a permissive site (e.g., Y39TAG). Fluorescence should only be observed in the presence of the FAA.

  • Co-transformation: Co-transform an RF1-deficient E. coli strain with your plasmid of interest (containing the UAG mutation) and the pEVOL/pDule plasmid containing the orthogonal aaRS/tRNA pair.

  • Growth: Grow cells in 2xYT medium at 37°C until OD₆₀₀ reaches 0.5.

  • FAA Preparation: Dissolve the fluorinated amino acid (e.g., trifluoromethyl-L-phenylalanine) in a minimal volume of 1M NaOH, immediately dilute in sterile water, and neutralize to pH 7.5. Do not store this stock; use immediately.[3]

  • Induction: Add the FAA to the culture to a final concentration of 1–2 mM. Concurrently add arabinose (to induce the aaRS/tRNA) and IPTG (to induce your target protein).

  • Expression: Shift the temperature to 25°C and express for 12–16 hours to maximize yield while preventing inclusion body formation.

  • Validation: Purify the protein and perform LC-MS/MS peptide mapping. The presence of the FAA at the specific target peptide fragment, without glutamine substitution, validates the system[2].

Module 3: Quantitative Data & Analytical Validation

Expected Yields & Incorporation Efficiencies

Use this table to benchmark your experimental outcomes against field standards.

Fluorinated Amino AcidIncorporation MethodTarget Canonical AATypical Incorporation EfficiencyExpected Protein Yield (vs. WT)
4-Fluorotryptophan (4-FW) Auxotrophic DepletionTryptophan>95%40–60%
5,5,5-Trifluoroleucine (TFL) Auxotrophic DepletionLeucine80–90%30–50%
Trifluoromethyl-L-Phe (tfm-Phe) Amber SuppressionN/A (Site-Specific)>95% at single site10–30%
3-Fluorotyrosine (3-FY) Amber SuppressionN/A (Site-Specific)>90% at single site15–35%
¹⁹F NMR Troubleshooting

Q: My ¹⁹F NMR spectrum shows multiple broad peaks instead of a single sharp resonance for my site-specifically labeled protein. A: Broad or split peaks in ¹⁹F NMR often indicate structural heterogeneity. If your labeling efficiency is suboptimal (e.g., 64%), the sample is a statistical mixture of labeled and unlabeled proteins. Because the ¹⁹F nucleus is hyper-responsive to its local electronic environment, the presence of a proton versus a fluorine at a neighboring site, or slight conformational changes due to mixed populations, will result in distinct chemical shifts and peak broadening[4]. Solution: Always validate that your sample is >95% homogeneously labeled via LC-MS before proceeding to NMR. If heterogeneity is confirmed, repeat the expression with a higher concentration of FAA. If the sample is homogeneously labeled but peaks remain broad, check for protein aggregation using Dynamic Light Scattering (DLS) and optimize your NMR buffer (e.g., adjust pH or add mild detergents).

References

  • Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles. ACS Central Science (2020).

  • Probing Ligand Binding Sites on Large Proteins by Nuclear Magnetic Resonance Spectroscopy of Genetically Encoded Non-Canonical Amino Acids. Journal of Medicinal Chemistry (2023).

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols (2016).

  • Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols (2007).

Sources

Optimization

enhancing the stability of fluorinated compounds in solution

Technical Support Center: Fluorinated Compound Stability Ticket ID: F-STAB-001 Subject: Enhancing Stability of Fluorinated Compounds in Solution Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Overview...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Compound Stability Ticket ID: F-STAB-001 Subject: Enhancing Stability of Fluorinated Compounds in Solution Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Overview: The Fluorine Paradox

Welcome to the Fluorine Chemistry Support Center. You are likely here because you have encountered the "Fluorine Paradox": while the C-F bond is chemically renowned as the strongest single bond to carbon (~110 kcal/mol), your fluorinated compounds are exhibiting unexpected instability or precipitation in solution.

This guide addresses the three primary failure modes of fluorinated compounds in solution: Hydrolytic Defluorination , Physical Aggregation (The Fluorous Effect) , and Radiolytic Decomposition (specific to


F tracers).

Module 1: Chemical Stability & Defluorination

User Issue: "My trifluoromethyl-containing compound releases fluoride ions in basic buffer."

Technical Diagnosis: While unactivated alkyl fluorides are inert, aromatic trifluoromethyl (


) and fluorophenol motifs are susceptible to hydrolytic defluorination .[1] This is often driven by the E1cB (Elimination Unimolecular conjugate Base)  mechanism or Nucleophilic Aromatic Substitution (

), particularly when the fluorinated group is ortho or para to an electron-donating group (like a phenol or amine) or an electron-withdrawing heteroatom.

Troubleshooting Protocol: pH & Buffer Optimization

  • Identify the Lability Risk:

    • Check your structure. Is the

      
       or 
      
      
      
      group attached to a
      
      
      -system containing an ionizable proton (e.g., 4-trifluoromethylphenol)?
    • Mechanism:[1][2][3][4] In basic pH, the phenol deprotonates.[1] The resulting phenolate donates electron density into the ring, facilitating the expulsion of a fluoride ion via a quinone methide-like intermediate [1].

  • The "Safe Window" Screen: Do not assume physiological pH (7.4) is safe. Many fluorinated motifs degrade slowly at pH 7.4 but are stable at pH 5.5–6.0.

    • Step 1: Prepare 100 µM compound solutions in three buffers: Acetate (pH 5.0), Phosphate (pH 7.0), and Carbonate (pH 9.0).

    • Step 2: Incubate at 37°C for 24 hours.

    • Step 3: Analyze via ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      F-NMR. Look for the appearance of free fluoride ion (singlet at -119 ppm).
      

Decision Logic for Buffer Selection:

pH_Selection Start Compound Unstable in Solution? CheckStruct Contains Ar-CF3 or Ar-F ortho/para to -OH/-NH2? Start->CheckStruct Basic Is Solution pH > pKa of the donor group? CheckStruct->Basic Yes CheckNu Contains Nucleophiles? (Thiols, Amines in buffer) CheckStruct->CheckNu No Mech1 Risk: E1cB Elimination (Fluoride ejection) Basic->Mech1 Yes Basic->CheckNu No (Acidic) Action1 LOWER pH below pKa (Use Acetate/Citrate pH 5-6) Mech1->Action1 Mech2 Risk: SnAr Displacement CheckNu->Mech2 Yes Action2 Switch to Non-Nu Buffer (HEPES/MOPS instead of Tris) Mech2->Action2

Figure 1: Decision matrix for diagnosing and mitigating chemically induced defluorination.

Module 2: Physical Stability (Solubility & Aggregation)

User Issue: "My compound precipitates upon dilution, even though it dissolved in DMSO."

Technical Diagnosis: You are experiencing the "Fluorous Effect." Fluorine is simultaneously hydrophobic and lipophobic (it dislikes both water and standard fats). Heavily fluorinated compounds often segregate from aqueous phases, not just due to hydrophobicity (


), but due to poor hydrogen bonding capacity. They tend to form "fluorous aggregates" that standard solubility models fail to predict [2].

Troubleshooting Protocol: The Co-Solvent Staircase

Do not rely solely on DMSO. DMSO is hygroscopic and can facilitate aggregation of fluorinated compounds upon water uptake.

Recommended Formulation Strategy:

Component TypeRecommended AgentMechanism of ActionConcentration Limit
Primary Solvent DMSO or DMABreaks crystal lattice; solvates fluorous core.< 0.5% (Cell assays)< 5% (In vivo)
Interface Stabilizer Tween 80 or Poloxamer 188Surfactant; prevents fluorous domains from coalescing.0.1% - 1.0%
Cavity Encapsulation HP-

-Cyclodextrin
Encapsulates the hydrophobic fluorinated moiety, shielding it from water.10% - 20% (w/v)
Co-Solvent PEG 400Disrups water structure; increases "wettability" of fluorinated surfaces.10% - 30%

Step-by-Step Solubilization Workflow:

  • Dissolve neat compound in 100% DMSO (Stock A).

  • Prepare 20% HP-

    
    -CD  in water (Stock B).
    
  • Critical Step: Add Stock A to Stock B slowly with vortexing. Do not add water directly to DMSO. The cyclodextrin must be present during the dilution to capture the fluorinated motif before it aggregates.

Module 3: Radiochemical Stability ( F-Tracers)

User Issue: "My


F-labeled tracer degrades within hours. Purity drops from 99% to 80%."

Technical Diagnosis: This is Autoradiolysis . The decay of


F (positron emission) generates high-energy gamma rays (511 keV) upon annihilation. This ionizes the solvent (water), creating highly reactive hydroxyl radicals (

) and superoxide species. These radicals attack the tracer molecule, causing oxidative defluorination [3].

Troubleshooting Protocol: Radical Scavenging System

For


F-radiopharmaceuticals (like FDG or fluorinated peptides), you must create a "sacrificial" environment where scavengers consume radicals faster than the radicals consume your drug.

The "Gold Standard" Stabilization Cocktail:

  • Ethanol (EtOH): Scavenges hydroxyl radicals.

  • Ascorbic Acid (Vitamin C): Prevents oxidation and scavenges superoxide.

Implementation Guide:

  • Formulation:

    • Ethanol: Add to a final concentration of 0.5% to 5% (v/v) . Note: 5% is the limit for direct injection; 0.5% is often sufficient.

    • Ascorbic Acid: Add to a final concentration of 5–10 mg/mL (approx 50 mM).

    • pH Control: Ensure pH is 4.5–5.5. Ascorbic acid is most stable and effective in this slightly acidic range [4].

  • Storage: Store the final formulated dose at 4°C rather than room temperature to slow radical propagation kinetics.

Radiolysis Scavenging Pathway:

Radiolysis Decay 18F Decay (Positron Emission) Water H2O Solvent Decay->Water Ionization Radical •OH / •O2- (ROS) Water->Radical Generates Tracer 18F-Tracer (Intact) Radical->Tracer Attack Broken Defluorinated Product Tracer->Broken Ethanol Ethanol (Scavenger) Ethanol->Radical Intercepts Ascorbate Ascorbate (Antioxidant) Ascorbate->Radical Neutralizes

Figure 2: Mechanism of action for stabilizing


F-compounds against autoradiolysis.[5][6]

Module 4: Photostability

User Issue: "My fluorinated quinolone/heterocycle is degrading under lab lights."

Technical Diagnosis: Certain fluorinated motifs, particularly fluoro-quinolones and trifluoromethyl-phenols at high pH, are photolabile. UV/Visible light can excite the C-F bond (especially in conjugated systems), leading to homolytic cleavage or solvolysis [5].

Corrective Actions:

  • Amber Glassware: Mandatory for all storage.

  • Foil Wrapping: Wrap HPLC autosampler vials in aluminum foil if amber vials are unavailable.

  • pH Adjustment: As noted in Module 1, photolytic defluorination rates often increase by orders of magnitude at pH > 8. Keep pH neutral or slightly acidic [1].

References

  • RSC Publishing. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.[1]Link

  • ACS Publications. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.[7]Link

  • National Institutes of Health (PMC). (2005). Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals.[5][6]Link

  • Google Patents. (2004). Stabilization of radiopharmaceuticals labeled with 18-F (US20040223910A1).Link

  • ACS Environmental Au. (2022). Tracking Fluorine during Aqueous Photolysis... Using a Combined 19F-NMR Approach.Link

Sources

Troubleshooting

Technical Support Center: Strategies for Deprotection in Fluorinated Amino Acid Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated amino acids. The introduction of fluorine into amino acids can significantly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated amino acids. The introduction of fluorine into amino acids can significantly alter their chemical properties, leading to unique challenges during the deprotection step. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure the successful synthesis of your target molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of fluorinated amino acids, offering potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: You observe a significant amount of starting material remaining after the deprotection reaction, as indicated by TLC, LC-MS, or NMR analysis.

Potential Causes:

  • Steric Hindrance: The bulky nature of fluorine atoms or the overall steric environment around the protecting group can hinder reagent access.

  • Electronic Effects: The high electronegativity of fluorine can decrease the reactivity of the protecting group towards cleavage reagents. For instance, the electron-withdrawing effect of fluorine can stabilize certain protecting groups, making them more resistant to acid-catalyzed cleavage.[1]

  • Insufficient Reagent Stoichiometry or Reaction Time: The reaction may not have proceeded to completion due to inadequate amounts of the deprotection reagent or an insufficient reaction duration.

  • Reagent Degradation: The deprotection reagent may have degraded due to improper storage or handling.

Solutions:

  • Optimize Reaction Conditions:

    • Increase Reagent Excess: Gradually increase the molar excess of the deprotection reagent.

    • Extend Reaction Time: Monitor the reaction progress at regular intervals and extend the time as needed.

    • Elevate Temperature: Carefully increase the reaction temperature. Note that this may also increase the risk of side reactions.

  • Employ Stronger Deprotection Reagents:

    • For Boc deprotection, if trifluoroacetic acid (TFA) is ineffective, consider using stronger acids like HCl in an organic solvent.[2] However, be mindful of potential side reactions with sensitive residues.

    • For Fmoc deprotection, if piperidine is slow, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with piperidine to accelerate the removal.[3]

  • Enhance Reagent Accessibility:

    • Choose a solvent that fully dissolves both the substrate and the reagent. For solid-phase peptide synthesis (SPPS), ensure adequate swelling of the resin.[4]

Issue 2: Observation of Unexpected Side Products

Symptom: Your analytical data (e.g., LC-MS, NMR) shows the presence of unexpected peaks, indicating the formation of byproducts.

Potential Causes:

  • Fluorine-Mediated Side Reactions: The presence of fluorine can promote side reactions that are less common with non-fluorinated analogues.

  • Carbocation-Induced Alkylation: During acid-mediated deprotection of Boc groups, the generated tert-butyl cation can alkylate nucleophilic side chains, such as those of tryptophan, methionine, or tyrosine.[5]

  • Racemization: Harsh basic or acidic conditions can lead to the loss of stereochemical integrity at the α-carbon.

  • Aspartimide Formation: For sequences containing aspartic acid, base-mediated Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate.[6]

Solutions:

  • Utilize Scavengers: During acidolytic cleavage (e.g., with TFA), include a "scavenger cocktail" to trap reactive carbocations.[5] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

ScavengerTarget Residue(s)
Triisopropylsilane (TIS)Trp, Tyr, Met, Cys
WaterTrp
1,2-Ethanedithiol (EDT)Trp
ThioanisoleTrp, Met
  • Employ Milder Deprotection Conditions:

    • For Boc deprotection, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can facilitate deprotection under neutral or mildly acidic conditions.[7]

    • For Fmoc deprotection, using a less basic reagent like morpholine can be beneficial, especially for sensitive glycopeptides.[8]

  • Orthogonal Protection Strategy: Design your synthesis with orthogonal protecting groups that can be removed under different, non-interfering conditions.[9][10][11] This allows for the selective deprotection of one group without affecting others.

Workflow for Selecting an Orthogonal Protection Strategy:

A decision-making workflow for implementing an orthogonal protection strategy.

Issue 3: Difficulty in Product Purification

Symptom: The deprotected fluorinated amino acid is difficult to separate from reaction byproducts or unreacted starting material.

Potential Causes:

  • Similar Polarity of Components: The fluorinated product and impurities may have very similar polarities, making chromatographic separation challenging.

  • Poor Solubility: The deprotected product may have limited solubility in common purification solvents.

  • Zwitterionic Nature: Free amino acids exist as zwitterions, which can complicate purification by standard silica gel chromatography.

Solutions:

  • Optimize Chromatographic Conditions:

    • Column Choice: For separating fluorinated compounds from their non-fluorinated counterparts, consider using a fluorocarbon column with hydrocarbon eluents or a hydrocarbon column with fluorocarbon eluents.[12]

    • Solvent System: Experiment with different solvent systems and gradients in your HPLC or column chromatography. Sometimes, adding a small amount of an acidic or basic modifier can improve separation.

  • Ion-Exchange Chromatography: This technique is often effective for purifying free amino acids by taking advantage of their zwitterionic character.

  • Derivatization: If purification of the free amino acid is problematic, consider re-protecting the amine with a different, easily removable group (e.g., Boc) to alter its chromatographic behavior. The purified, re-protected amino acid can then be deprotected in a cleaner reaction.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: How does the position of fluorine in the amino acid affect the stability of the protecting group?

The position of the fluorine atom(s) has a significant impact on the stability of protecting groups due to fluorine's strong electron-withdrawing inductive effect.[1]

  • α-Fluorination: Fluorine at the α-position can significantly deactivate the N-terminal amine, making subsequent coupling reactions more challenging.[13] It can also influence the stability of the protecting group, though specific effects vary.

  • β-Fluorination and Beyond: Fluorine atoms further down the side chain will have a less pronounced, but still present, electronic effect that can modulate the reactivity of the protecting group. This can sometimes make standard deprotection protocols less efficient.

Q2: What are the best general conditions for Boc deprotection of fluorinated amino acids?

A common starting point is using a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[14] However, due to the potential for increased stability of the Boc group in some fluorinated systems, you may need to increase the TFA concentration or the reaction time. Always include scavengers like triisopropylsilane (TIS) to prevent side reactions.[5][15] For sensitive substrates, consider milder methods using fluorinated alcohols.[7]

Experimental Protocol: General Boc Deprotection

  • Dissolve the Boc-protected fluorinated amino acid in DCM (or another suitable solvent).

  • Add a scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected amino acid salt.

  • Isolate the product by filtration or centrifugation.

Q3: Are there any specific considerations for Fmoc deprotection in the presence of fluorine?

The standard condition of 20% piperidine in N,N-dimethylformamide (DMF) is generally effective.[3][16][17] However, the electron-withdrawing nature of fluorine can sometimes influence the rate of deprotection. If you observe slow or incomplete Fmoc removal, you can:

  • Increase the piperidine concentration to 50%.

  • Add a stronger, non-nucleophilic base like DBU (1-2%) to the piperidine solution.[3]

  • Ensure your DMF is of high quality and free from amine impurities that could cause premature deprotection.[18]

Deprotection Mechanism of the Fmoc Group: dot graph "Fmoc Deprotection" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Incorporation of (2R)-2-amino-4-fluorobutanoic Acid via Mass Spectrometry

For researchers at the vanguard of protein engineering and therapeutic development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to modulate protein function, stability,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the vanguard of protein engineering and therapeutic development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to modulate protein function, stability, and bio-conjugation capabilities.[1][2] The introduction of fluorinated amino acids, such as (2R)-2-amino-4-fluorobutanoic acid, is particularly valuable for creating novel biologics and for use as probes in structural studies. However, the success of these endeavors hinges on the rigorous and unambiguous validation of ncAA incorporation. The central analytical challenge is to confirm not only that the ncAA has been incorporated but also that it is present at the correct, genetically programmed site with high fidelity.[]

This guide provides an in-depth comparison of mass spectrometry-based workflows for validating the incorporation of (2R)-2-amino-4-fluorobutanoic acid. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, enabling you, the researcher, to design and execute a self-validating system for your specific protein of interest.

The Analytical Target: (2R)-2-amino-4-fluorobutanoic Acid

Before delving into the methodologies, it is crucial to understand the key characteristic of our target analyte that makes mass spectrometry the validation tool of choice: its unique mass.

  • Canonical Amino Acid (Example): Alanine (Ala, A)

    • Monoisotopic Mass: 71.03711 Da

  • ncAA: (2R)-2-amino-4-fluorobutanoic acid (for simplicity, let's denote it as 'Fba')

    • Molecular Formula: C4H8FNO2

    • Monoisotopic Mass: 121.05391 Da[4]

The incorporation of Fba in place of a canonical amino acid results in a predictable mass shift in the resulting peptide. For example, substituting Alanine with Fba will cause a mass increase of +50.0168 Da . This mass difference is the fundamental signature we will hunt for using high-resolution mass spectrometry.

Comparative Methodologies: Two Pillars of Validation

We will compare two complementary, yet distinct, mass spectrometry workflows. While Workflow 1 provides high-confidence evidence of incorporation and allows for quantification of efficiency, Workflow 2 delivers the definitive, "gold standard" proof of site-specific incorporation.

  • Workflow 1: High-Resolution MS1 Analysis for Global Incorporation Assessment

  • Workflow 2: Tandem Mass Spectrometry (MS/MS) for Unambiguous Site-Specific Confirmation

Workflow 1: High-Resolution MS1 for Global Incorporation Assessment

This approach leverages the power of high-resolution accurate-mass (HRAM) instruments, such as Orbitrap or FT-ICR mass spectrometers, to precisely measure the mass-to-charge ratio (m/z) of intact peptides.[][5] By achieving mass accuracy in the low parts-per-million (ppm) range, we can confidently distinguish between the peptide containing the intended ncAA and the wild-type version.

Causality of Experimental Choices
  • Why HRAM? The mass difference between peptides with and without Fba is significant. However, in complex biological samples, isobaric interferences are common. HRAM allows the instrument to resolve these interferences and provides a high degree of confidence that the measured mass corresponds to the elemental composition of the Fba-containing peptide.

  • Why "Bottom-Up" Proteomics? Analyzing intact proteins ("top-down" proteomics) can be challenging due to their size and complexity. By enzymatically digesting the protein into smaller peptides (typically 5-50 amino acids long), we create analytes that are ideal for analysis by liquid chromatography-mass spectrometry (LC-MS).[6][7] Trypsin is the most common enzyme used as it cleaves C-terminal to lysine (K) and arginine (R) residues, generating peptides that are typically of a suitable length and charge state for electrospray ionization.

Experimental Workflow Diagram

Workflow_1_High_Resolution_MS1 cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prot Purified Protein (with potential Fba) Denat Denaturation, Reduction & Alkylation Prot->Denat LC Reverse-Phase LC Separation Digest Enzymatic Digestion (e.g., Trypsin) Denat->Digest ESI Electrospray Ionization (ESI) Digest->LC MS1 High-Resolution MS1 Scan (e.g., Orbitrap) LC->ESI ESI->MS1 XIC Extracted Ion Chromatogram (XIC) MS1->XIC Mass Mass Matching (Observed vs. Theoretical) XIC->Mass Quant Quantification (Peak Area Ratio) Mass->Quant

Caption: Workflow for assessing ncAA incorporation using high-resolution MS1 analysis.

Data Presentation: Quantitative Comparison

Let's consider a hypothetical tryptic peptide VALI*ANTGR where * represents the site of intended incorporation of Fba in place of Alanine (A).

Peptide SequenceTheoretical Monoisotopic Mass (Da)Observed Mass (Da)Mass Error (ppm)
VALIANTGR (Wild-Type)900.5221900.5218-0.33
VALI(Fba)ANTGR (ncAA Incorporated)950.5389950.5381-0.84

This data clearly shows two distinct species, with the observed masses matching the theoretical masses for both the wild-type and the Fba-containing peptide with sub-ppm accuracy, providing strong evidence of successful incorporation. The relative peak areas of these two species can be used to estimate the incorporation efficiency.

Protocol: High-Resolution MS1 Analysis
  • Protein Digestion:

    • Take 20 µg of the purified protein in a suitable buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Quench the reaction by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • LC Setup: Use a C18 reverse-phase column coupled to a nano-electrospray ionization source.

    • Mobile Phases: Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: Run a linear gradient from 2% to 40% Solvent B over 60 minutes.

    • MS Setup (Orbitrap Example):

      • Acquire data in positive ion mode.

      • Perform a full MS1 scan from m/z 350-1500.

      • Resolution: Set to 120,000 at m/z 200.

      • AGC Target: 1e6.

      • Max Injection Time: 50 ms.

  • Data Analysis:

    • Process the raw data using software like Thermo Fisher's Proteome Discoverer or open-source alternatives.

    • Extract ion chromatograms for the theoretical m/z values of both the wild-type and Fba-containing peptides.

    • Confirm the mass accuracy and isotopic distribution.

    • Calculate incorporation efficiency based on the relative peak areas of the two peptide forms.

Workflow 2: Tandem Mass Spectrometry (MS/MS) for Site-Specific Validation

While MS1 analysis confirms if the ncAA was incorporated, tandem MS (MS/MS) confirms precisely where it was incorporated.[7][8] This is the cornerstone of validation, providing irrefutable evidence of site-specificity. The process involves isolating the peptide ion of interest (the precursor ion) and fragmenting it to generate a spectrum of product ions that reveal the amino acid sequence.

Causality of Experimental Choices
  • Why MS/MS? Fragmentation of the peptide backbone at the amide bonds generates predictable ion series (primarily b- and y-ions). The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue. By identifying an Fba-sized mass shift in the fragment ion series, we can pinpoint its exact location.[9]

  • Choice of Fragmentation:

    • Higher-Energy Collisional Dissociation (HCD): This is a robust, beam-type fragmentation method common on Orbitrap instruments. It is highly efficient and provides rich b- and y-ion series, making it ideal for standard peptide sequencing.[8]

    • Electron Transfer Dissociation (ETD): This technique uses radical anions to induce fragmentation. A key advantage of ETD is that it tends to preserve post-translational modifications (PTMs) that might be labile under HCD.[8][9] While Fba is not a labile PTM, if your protein has other modifications of interest, an ETD or hybrid ETD/HCD approach could be beneficial. For the primary goal of validating Fba incorporation, HCD is typically sufficient and more commonly used.

Experimental Workflow Diagram

Workflow_2_Tandem_MS Start Peptide Ions from LC-ESI MS1 MS1 Scan: Survey of all peptide m/z Start->MS1 Select Precursor Ion Selection: Isolate m/z of Fba-peptide MS1->Select Fragment Fragmentation (HCD): Induce covalent bond breakage Select->Fragment MS2 MS2 Scan: Measure m/z of fragment ions Fragment->MS2 Analysis Database Search & Spectral Matching: Confirm peptide sequence MS2->Analysis

Sources

Comparative

impact of fluorination on peptide-receptor binding affinity

Executive Summary: The Strategic Value of Fluorine In peptide drug discovery, the transition from a "hit" to a "lead" often stalls due to poor metabolic stability or suboptimal binding kinetics. Fluorination—the substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Fluorine

In peptide drug discovery, the transition from a "hit" to a "lead" often stalls due to poor metabolic stability or suboptimal binding kinetics. Fluorination—the substitution of hydrogen (


) with fluorine (

) or trifluoromethyl (

) groups—is a high-impact engineering strategy.[1] It is not merely a "bioisostere" swap; it is a tool to electronically tune the peptide backbone, constrain conformation, and alter lipophilicity without significantly changing steric bulk (in the case of single F atoms).

This guide compares the physicochemical and functional impacts of fluorinated amino acids against their wild-type (WT) and methylated counterparts, providing actionable protocols for implementation.

Physicochemical Basis: Why Fluorine Works

To predict how fluorination alters binding affinity (


), one must understand the three fundamental shifts it introduces compared to Hydrogen (WT) and Methyl (

) groups.
PropertyHydrogen (

)
Fluorine (

)
Trifluoromethyl (

)
Impact on Binding
Van der Waals Radius 1.20 Å1.47 Å~2.20 ÅSteric Fit:

is a near-isostere to

;

is bulkier than isopropyl, affecting tight pockets.
Electronegativity 2.14.0 (Max)3.5 (Group)pKa Modulation: Lowers pKa of proximal amines/amides, altering H-bond strength.
C-X Bond Length 1.09 Å1.35 Å1.50 ÅStability: The C-F bond is metabolically inert (protease resistance).
Lipophilicity (

)
0.000.140.88Hydrophobic Effect:

significantly drives partitioning into hydrophobic receptor pockets.
The Mechanistic "Pillars" of Affinity Modulation
  • The Gauche Effect: In aliphatic chains (like Proline), fluorine prefers a gauche orientation relative to vicinal amine/amide nitrogens due to

    
     hyperconjugation. This "locks" the side chain into specific conformations, reducing the entropic penalty of binding.
    
  • Quadrupole Interactions: In aromatic residues (Phe, Trp), fluorination reverses the quadrupole moment of the ring, enabling new

    
     stacking interactions with electron-rich residues in the receptor.
    

Comparative Performance Analysis

Scenario A: Conformational Locking (The Proline Switch)

Target Application: Peptides requiring a specific turn structure (e.g., collagen mimetics, GPCR ligands). Comparison: Wild Type Proline vs. 4-Fluoroproline isomers.[2]

Data Insight: The stereochemistry of fluorination at the 4-position of proline dictates the ring pucker and the cis/trans ratio of the peptide bond. This is the most deterministic way to force a peptide into a bioactive conformation.

VariantRing Pucker PreferencePeptide Bond PreferenceBinding Consequence
Proline (WT) Dynamic Equilibrium~80% trans / 20% cisHigh entropic cost upon binding.
(4S)-4-fluoroproline

-endo
Stabilizes cis Ideal for Type VI

-turns.
(4R)-4-fluoroproline

-exo
Stabilizes trans Ideal for polyproline II helices (PPII).

Critical Insight: In a study of collagen stability, replacing (4S)-4-hydroxyproline with (4R)-4-fluoroproline increased thermal stability (


) significantly due to the pre-organization of the backbone, whereas the (4S) diastereomer destabilized the triple helix.
Scenario B: Hydrophobic Pocket Optimization

Target Application: Protease inhibitors or fusion inhibitors (e.g., HIV gp41 binders). Comparison: Isoleucine (Ile) vs. Trifluoromethyl-analogs.[3]

Experimental Data (HIV Fusion Inhibitor C31): Researchers replaced a conserved Isoleucine (Ile635) with fluorinated analogs to target a hydrophobic pocket on the NHR trimer.[3]

  • Wild Type (Ile):

    
     nM.
    
  • 5,5,5-trifluoroisoleucine:

    
     nM (6-fold improvement).
    
  • Mechanism: The

    
     group is bulkier and more hydrophobic, filling the sub-pocket more completely and shedding solvating water molecules more effectively than the methyl group.
    
Scenario C: Metabolic Stability vs. Affinity Trade-off

Target Application: GLP-1 Agonists (Diabetes/Obesity). Comparison: Native GLP-1 vs. Fluorine Scan variants.

Data Insight: Fluorination does not always improve affinity; its primary gain is often stability.

  • Phe

    
     2-Fluoro-Phe:  Maintained affinity (
    
    
    
    comparable to WT) but increased half-life by 2x due to resistance against chymotrypsin-like degradation.
  • Ala

    
     Trifluoro-Ala:  Resulted in a 10-fold loss  in affinity because the steric bulk of 
    
    
    
    clashed with the receptor wall, despite high hydrophobicity.

Visualization: Mechanisms & Workflows

Diagram 1: The Stereoelectronic Logic of Fluoroproline

This diagram illustrates how specific fluorination directs conformation, a critical concept for pre-organizing peptides for receptor binding.

ProlineEffect WT Wild Type Proline (Dynamic Pucker) Sub4S (4S)-Fluorination WT->Sub4S Modification Sub4R (4R)-Fluorination WT->Sub4R Modification Endo C-gamma ENDO Pucker Sub4S->Endo Gauche Effect Exo C-gamma EXO Pucker Sub4R->Exo Gauche Effect Cis Stabilizes CIS Amide (Beta Turns) Endo->Cis n->pi* Interaction Trans Stabilizes TRANS Amide (PPII Helices) Exo->Trans n->pi* Interaction

Caption: Stereoselective fluorination of proline dictates ring puckering (endo vs. exo) via the gauche effect, which downstream forces the preceding peptide bond into cis or trans conformations.

Diagram 2: The "Fluorine Scan" Workflow

A systematic approach to integrating fluorination into peptide discovery.

FluorineScan Start Lead Peptide Identified (High Affinity, Low Stability) Step1 Phase 1: Fluorine Scan Replace hydrophobic residues (Phe, Leu, Pro) with mono-F or CF3 analogs Start->Step1 Step2 Phase 2: Solid Phase Synthesis (SPPS) *CRITICAL: Extend coupling time for F-AA (Electronic deactivation of amine) Step1->Step2 Step3 Phase 3: Validation Assays Step2->Step3 Decision Result Analysis Step3->Decision OutcomeA Affinity Loss > 10x (Steric Clash) Decision->OutcomeA Kd Increases OutcomeB Affinity Retained + Stability Up (Bioisostere Success) Decision->OutcomeB Kd Stable, t1/2 Up OutcomeC Affinity Increased (New Hydrophobic/Polar Contact) Decision->OutcomeC Kd Decreases

Caption: The Fluorine Scan workflow. Note the critical SPPS modification (Step 2) required due to the reduced nucleophilicity of fluorinated amino acid amines.

Experimental Protocols (Self-Validating)

To reliably measure the subtle affinity shifts caused by fluorination, standard assays must be rigorously controlled.

Protocol: Surface Plasmon Resonance (SPR) for Fluorinated Peptides

Rationale: Fluorinated peptides are often more hydrophobic, leading to non-specific binding (NSB) on the sensor chip surface, which can mask true kinetics.

Step-by-Step Workflow:

  • Ligand Immobilization: Immobilize the receptor target on a CM5 (dextran) or PEG-based chip.

    • Control: Ensure a reference channel is activated/deactivated without ligand to measure NSB.

  • Analyte Preparation (The Critical Step):

    • Dissolve fluorinated peptides in 100% DMSO initially (due to high lipophilicity).

    • Dilute to running buffer (HBS-EP+) ensuring final DMSO concentration is exactly matched (e.g., 2%) in both running buffer and analyte samples.

    • Validation: Perform a "Solvent Correction" cycle to account for bulk refractive index changes caused by DMSO mismatches.

  • Injection Cycle:

    • Flow rate: High (50-100 µL/min) to minimize mass transport limitations.

    • Association: 180s.[4] Dissociation: 600s (fluorinated peptides often have slower off-rates).

  • Data Processing:

    • Double referencing: Subtract Reference Channel signal AND Buffer Blank signal.

    • Success Criteria: If the reference channel signal >10% of the active channel, the hydrophobicity is causing NSB. Add 0.05% Tween-20 or BSA to the buffer.

Protocol: 19F-NMR Binding Validation

Rationale: Unlike SPR, this confirms where the fluorine is interacting.

  • Setup: Label the peptide with a single Fluorine reporter.

  • Measurement: Record 1D 19F-NMR spectrum of the peptide in buffer (free state).

  • Titration: Add sub-stoichiometric amounts of the receptor.

  • Readout:

    • Chemical Shift Perturbation (CSP): A shift in the 19F peak indicates a change in the local electronic environment (binding event).

    • Line Broadening: Indicates the peptide has adopted the correlation time of the large protein receptor (confirmation of binding).

References

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[5][6][7] Top Heterocycl Chem. Link

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Beilstein Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zhu, Y., et al. (2019). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry. Link

  • Gottler, L. M., & Kessler, H. (2008). The role of fluorine in medicinal chemistry: Review Article. Drug Development Research. Link

Sources

Validation

A Researcher's Guide to Bioisosteric Replacement: Fluorinated Amino Acids vs. Natural Analogs

In the landscape of drug discovery and protein engineering, the strategic modification of biomolecules is paramount to enhancing their therapeutic potential. Among the myriad of chemical tools available, the bioisosteric...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and protein engineering, the strategic modification of biomolecules is paramount to enhancing their therapeutic potential. Among the myriad of chemical tools available, the bioisosteric replacement of natural amino acids with their fluorinated counterparts has emerged as a powerful strategy. This guide provides an in-depth, objective comparison of fluorinated amino acids and their natural analogs, supported by experimental data and detailed methodologies, to empower researchers in their quest to design more stable, potent, and effective protein and peptide-based therapeutics.

The Rationale for Fluorine Incorporation: A Tale of Unique Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique physicochemical properties to amino acid side chains with minimal steric perturbation.[1][2] Understanding these fundamental changes is crucial to appreciating the downstream effects on peptide and protein behavior.

  • Electronegativity and Inductive Effects: Fluorine's intense electron-withdrawing nature can significantly alter the local electronic environment, influencing pKa values of nearby functional groups and modulating interactions with binding partners.[1] This can lead to altered basicity and improved bioavailability of drug candidates.[1]

  • Hydrophobicity and Lipophilicity: The introduction of fluorine generally increases the hydrophobicity of an amino acid side chain.[3][] This enhanced "fluorous" character can drive protein folding, increase protein stability, and improve membrane permeability.[2][5][6]

  • Conformational Control: The gauche effect, a stereoelectronic preference for a gauche conformation in 1,2-difluoroethane and related systems, can be exploited to pre-organize peptide backbones and side chains, thereby influencing secondary structure and receptor binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, making fluorinated analogs less susceptible to metabolic degradation and increasing their in vivo half-life.[6][7]

A Comparative Analysis: Key Physicochemical and Biological Properties

The decision to incorporate a fluorinated amino acid is driven by the desired modulation of specific properties. The following table summarizes the key comparative data between natural amino acids and their fluorinated analogs.

PropertyNatural Amino AcidFluorinated AnalogRationale for Change & Experimental Evidence
Thermal Stability BaselineIncreased The increased hydrophobicity of fluorinated side chains enhances the hydrophobic effect, a major driving force for protein folding and stability.[2][5] Studies on the G B1 domain showed that introducing fluorinated amino acids at a solvent-exposed position resulted in a stability increase of up to 0.35 kcal/mol per residue.[8] X-ray crystallography of highly fluorinated proteins reveals that the larger fluorinated side chains are accommodated with minimal structural perturbation, leading to an increase in buried hydrophobic surface area.[9]
Proteolytic Resistance SusceptibleIncreased The strong C-F bond hinders enzymatic cleavage by proteases.[7][10] This leads to a longer in vivo half-life for peptide-based drugs.
Hydrophobicity LowerHigher The substitution of hydrogen with fluorine increases the nonpolar surface area. This can be quantified by measuring the partitioning of the amino acid between octanol and water.
pKa of Ionizable Groups BaselineAltered The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. This can be determined by titration experiments.
Binding Affinity BaselineContext-Dependent Fluorination can either enhance or decrease binding affinity depending on the specific interactions within the binding pocket.[11] The "polar hydrophobicity" of fluorine can alter intermolecular forces.[11] For example, strategic fluorination of the HTLV-1 Tax peptide enhanced its binding to one T-cell receptor while weakening its interaction with another.[11]
Cellular Uptake LowerIncreased The increased lipophilicity of fluorinated peptides can facilitate their passage across cell membranes.[11]
Immunogenicity BaselineUnder Investigation The effect of fluorination on the immunogenicity of peptides is an active area of research.[11]

Experimental Workflows: From Synthesis to Structural Analysis

The successful application of fluorinated amino acids hinges on robust experimental protocols. This section details key methodologies for their incorporation and subsequent analysis.

Incorporation of Fluorinated Amino Acids

There are two primary strategies for incorporating fluorinated amino acids into peptides and proteins: chemical synthesis and biosynthetic incorporation.[12]

Workflow for Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides:

cluster_0 SPPS Cycle for Fluorinated Peptide Synthesis start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (20% piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of Fmoc-Protected Fluorinated Amino Acid (e.g., with HBTU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test (Monitor for complete coupling) wash2->kaiser_test repeat Repeat Cycle for Next Amino Acid kaiser_test->repeat Incomplete cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) kaiser_test->cleavage Complete repeat->deprotection purification Purification (e.g., HPLC) cleavage->purification end Characterized Fluorinated Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis of fluorinated peptides.

Detailed Protocol for SPPS:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).[13]

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.[13][14]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.[14]

  • Coupling: Activate the carboxylic acid of the incoming Fmoc-protected fluorinated amino acid using a coupling reagent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the resin to form the new peptide bond.[14]

  • Washing: Wash the resin again with DMF.

  • Monitoring: Perform a qualitative test, such as the Kaiser test, to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.[14]

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[14]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[14]

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Biosynthetic Incorporation Workflow:

For larger proteins, biosynthetic incorporation in expression systems like E. coli or mammalian cells is the preferred method.[12][15][16]

cluster_1 Biosynthetic Incorporation of Fluorinated Amino Acids start Host Cell Culture (e.g., E. coli, HEK293T) induction Induce Protein Expression start->induction media_switch Switch to Minimal Medium Lacking the Natural Amino Acid and Supplemented with the Fluorinated Analog induction->media_switch expression Protein Expression and Incorporation of Fluorinated Analog media_switch->expression harvest Cell Harvest and Lysis expression->harvest purification Protein Purification (e.g., Affinity Chromatography) harvest->purification end Characterized Fluorinated Protein purification->end

Sources

Comparative

A Senior Application Scientist's Guide to the Thermodynamic Analysis of Proteins Containing Fluorinated Residues

For researchers at the vanguard of protein engineering and drug development, the strategic incorporation of fluorinated amino acids offers a powerful tool to enhance protein stability, modulate interactions, and introduc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the vanguard of protein engineering and drug development, the strategic incorporation of fluorinated amino acids offers a powerful tool to enhance protein stability, modulate interactions, and introduce unique spectroscopic probes. However, the true impact of these modifications can only be understood through rigorous thermodynamic characterization. This guide provides an in-depth comparison of core analytical techniques, grounded in field-proven insights, to dissect the thermodynamic consequences of protein fluorination. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Thermodynamic Landscape of Protein Fluorination

The introduction of highly fluorinated analogues of hydrophobic amino acids has proven to be a generally effective strategy for increasing the thermodynamic stability of proteins against both thermal and chemical denaturation.[1][2] This enhanced stability is not due to novel "fluorous interactions" but is primarily rooted in an amplified hydrophobic effect.[3] Fluorinated side chains, while larger, can fit into a protein's hydrophobic core with minimal structural perturbation.[3] This leads to an increase in the buried hydrophobic surface area, which is a key driver of the observed stabilization.[1][3]

Thermodynamic studies have revealed that this stabilization is often entropically driven. The increased free energy of unfolding (ΔG) in fluorinated proteins is frequently associated with a more unfavorable entropy of unfolding (ΔS), which correlates well with the changes in apolar solvent-accessible surface area upon unfolding.[2] However, the effect is highly context-dependent. Single fluorine substitutions on solvent-exposed aromatic residues may have a negligible impact on overall thermodynamic stability, underscoring the necessity of empirical validation for each specific case.[4][5]

This guide focuses on three complementary biophysical techniques essential for a comprehensive thermodynamic analysis:

  • Differential Scanning Calorimetry (DSC): For a complete thermodynamic profile of unfolding.

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): For high-throughput screening of thermal stability.

  • Isothermal Titration Calorimetry (ITC): For quantifying the thermodynamics of binding interactions.

Before analysis, the fluorinated protein itself must be generated. Common methods include biosynthetic incorporation in auxotrophic bacterial strains, site-specific incorporation through genetic code expansion, or cell-free protein synthesis systems.[6][7][8]

Differential Scanning Calorimetry (DSC): The Gold Standard for Unfolding Thermodynamics

DSC provides the most complete and direct measurement of the thermodynamics of protein unfolding. It measures the heat capacity (Cₚ) of a protein solution as a function of temperature, yielding a detailed thermodynamic profile of the unfolding transition.

Expertise & Causality: Why DSC?

Unlike spectroscopic methods that rely on extrinsic probes or inferences from reporter groups, DSC directly measures the heat absorbed by the protein as it unfolds. This makes it the gold standard for determining the key thermodynamic parameters of stability: the melting temperature (Tₘ), the calorimetric enthalpy of unfolding (ΔH), and the change in heat capacity upon unfolding (ΔCₚ).[9] For fluorinated proteins, where the goal is to dissect whether stability enhancements are enthalpic or entropic in origin, this direct measurement is indispensable.

Experimental Workflow: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Experiment cluster_analysis Data Analysis P_WT Wild-Type (WT) Protein Buffer Dialysis into Degassed Buffer P_WT->Buffer P_F Fluorinated (F) Protein P_F->Buffer Conc Concentration Determination (A280) Buffer->Conc Load Load Protein & Buffer into Sample & Ref Cells Conc->Load Equil Thermal Equilibration Load->Equil Scan Temperature Scan (e.g., 1-2 °C/min) Equil->Scan Baseline Buffer-Buffer Scan (Baseline Subtraction) Scan->Baseline Fit Fit Thermogram (Two-State Model) Baseline->Fit Params Extract Thermodynamic Parameters (Tₘ, ΔH, ΔCₚ) Fit->Params

Caption: Workflow for a comparative DSC experiment.

Detailed Experimental Protocol: DSC
  • Sample Preparation:

    • Dialyze both the wild-type (WT) and fluorinated (F-protein) samples extensively against the same batch of degassed buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4). This is critical to minimize buffer mismatch artifacts.

    • Accurately determine the protein concentration for both samples, typically via UV absorbance at 280 nm using the calculated extinction coefficient. A concentration of 1-2 mg/mL is common.

  • Instrument Setup:

    • Perform several buffer-vs-buffer scans to establish a stable baseline and ensure the instrument is clean.

    • Load the protein solution into the sample cell and the matched dialysis buffer into the reference cell.

  • Data Acquisition:

    • Set the temperature range to span the pre- and post-transitional baselines (e.g., 20 °C to 100 °C).

    • Use a scan rate of 1-2 °C/minute. Slower scan rates can improve resolution but are susceptible to kinetic effects, while faster rates can distort the peak shape.[10]

  • Data Analysis:

    • Subtract the buffer-vs-buffer baseline from the protein scan to obtain the excess heat capacity function.

    • Fit the data to an appropriate model (e.g., a two-state irreversible or reversible model) to determine the Tₘ (the peak of the transition), the calorimetric enthalpy ΔH (the area under the curve), and the change in heat capacity ΔCₚ (the change in the baseline before and after the transition).

Data Presentation: Comparing WT vs. Fluorinated Protein Stability
ParameterWild-Type (WT) ProteinFluorinated (F) ProteinInterpretation of Change
Tₘ (°C) 75.283.5Increased thermal stability.
ΔH (kcal/mol) 120115Unfolding is slightly less enthalpically unfavorable.
ΔS (cal/mol·K) 344321Unfolding is significantly less entropically favorable.
ΔCₚ (kcal/mol·K) 1.82.1Greater change in solvent-exposed hydrophobic surface area upon unfolding.
ΔG @ 25°C (kcal/mol) -9.8-12.5Fluorinated protein is more thermodynamically stable.

Note: Data are illustrative. ΔS is calculated at Tₘ (ΔS = ΔH/Tₘ) and ΔG is extrapolated to 25°C.

Thermal Shift Assay (TSA/DSF): High-Throughput Stability Screening

TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid, fluorescence-based method for measuring protein thermal stability.[11][12] It relies on an environmentally sensitive dye (e.g., SYPRO Orange) that fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

Expertise & Causality: Why TSA?

The primary advantage of TSA is its throughput and low sample consumption.[13] It is performed in a 96- or 384-well plate format using a standard real-time PCR instrument.[14] This makes it an ideal tool for initial screening: comparing the stability of multiple fluorinated variants, testing a wide range of buffer conditions to optimize stability, or screening for ligand binding that induces a stabilizing thermal shift.[13] While it doesn't provide the detailed thermodynamic parameters of DSC, it excels at rank-ordering the Tₘ of different constructs, making it a perfect discovery tool to identify candidates for in-depth DSC analysis.

Experimental Workflow: TSA Screening

TSA_Workflow cluster_prep Plate Preparation cluster_run qPCR Instrument Run cluster_analysis Data Analysis MasterMix Prepare Master Mix: Buffer, Protein, Dye Dispense Dispense into 96-well PCR plate MasterMix->Dispense Seal Seal Plate Dispense->Seal Variants WT, F-Variant 1, F-Variant 2... Variants->MasterMix Ramp Temperature Ramp (e.g., 1°C/min from 25-95°C) Seal->Ramp Measure Measure Fluorescence at each step Ramp->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Derivative Calculate First Derivative (-dF/dT) Plot->Derivative Tm Identify Tₘ at Peak of Derivative Curve Derivative->Tm ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Protein Protein (WT or F-protein) in Cell Buffer Dialysis into Identical Buffer Protein->Buffer Ligand Ligand in Syringe Ligand->Buffer Conc Accurate Concentration Measurement Buffer->Conc Load Load Cell & Syringe Conc->Load Equil Thermal Equilibration at Constant T Load->Equil Titrate Inject Ligand in Small Aliquots Equil->Titrate Integrate Integrate Heat Pulses Titrate->Integrate Fit Fit Binding Isotherm (e.g., One-Site Model) Integrate->Fit Params Extract Kₔ, n, ΔH, ΔS Fit->Params

Caption: Workflow for a comparative ITC experiment.

Detailed Experimental Protocol: ITC
  • Sample Preparation:

    • This is the most critical step. Both the protein (in the sample cell) and the ligand (in the titration syringe) must be in an identical buffer from the final dialysis step. [15]Even minor buffer mismatches will generate large heats of dilution, obscuring the binding signal.

    • Degas all solutions thoroughly.

    • Determine concentrations accurately. The protein concentration in the cell should be at least 10-fold higher than the expected Kₔ. [16]The ligand concentration in the syringe is typically 10-15 times the protein concentration.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein into the sample cell (~200-1400 µL depending on the instrument) and the ligand into the syringe.

  • Data Acquisition:

    • Perform a series of small, timed injections (e.g., 15-20 injections of 2-3 µL each). The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.

    • Run a control experiment by injecting the ligand into the buffer alone to measure the heat of dilution, which can be subtracted from the binding data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one set of sites) to extract Kₐ (1/Kₔ), n, and ΔH. The software then calculates ΔG and TΔS using the relationship: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Data Presentation: Comparing Ligand Binding to WT vs. F-Protein
ParameterBinding to WT ProteinBinding to F-ProteinInterpretation of Change
Stoichiometry (n) 1.020.99Binding stoichiometry is unchanged.
Kₔ (nM) 150503-fold increase in binding affinity.
ΔG (kcal/mol) -9.4-10.0Binding is more thermodynamically favorable.
ΔH (kcal/mol) -5.0-7.5Binding is driven by a much more favorable enthalpy.
TΔS (kcal/mol) +4.4+2.5Binding has become entropically less favorable.

This detailed thermodynamic breakdown shows that while the overall affinity improved (more negative ΔG), the driving forces shifted. The fluorination may have enabled a new hydrogen bond (more negative ΔH) at the cost of restricting side-chain mobility (less positive TΔS).

Conclusion: An Integrated Approach

A comprehensive thermodynamic analysis of fluorinated proteins is not achieved with a single technique. Instead, it requires an integrated and logical workflow. A high-throughput TSA screen can rapidly identify stabilizing fluorinated variants from a large pool of candidates. The most promising hits can then be subjected to DSC for a complete and accurate characterization of their unfolding thermodynamics, providing deep insights into the enthalpic and entropic contributions to stability. Finally, for proteins that function through molecular recognition, ITC is essential to quantify how fluorination impacts the thermodynamics of ligand or protein binding. By combining these powerful techniques, researchers can move beyond simply making modifications to truly understanding their energetic consequences, paving the way for the rational design of more stable, effective, and novel protein therapeutics and tools.

References

  • Buer, B. C., Levin, B. J., & Marsh, E. N. G. (2012). Influence of Fluorination on the Thermodynamics of Protein Folding. Journal of the American Chemical Society. [Link]

  • Salvi, N., Buer, B. C., & Marsh, E. N. G. (2014). Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research. [Link]

  • Welte, T., et al. (2020). What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. Scientific Reports. [Link]

  • Marsh, E. N. G. (2014). Design, Synthesis, and Study of Fluorinated Proteins. Springer Nature Experiments. [Link]

  • Welte, T., et al. (2020). What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. PubMed. [Link]

  • Boivin, S. (2013). Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions. PMC - NIH. [Link]

  • Buer, B. C., de la Salud-Bea, R., Al Hashimi, H. M., & Marsh, E. N. G. (2009). Engineering protein stability and specificity using fluorous amino acids: the importance of packing effects. Biochemistry. [Link]

  • Pham, T. Q. H., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Buer, B. C., & Marsh, E. N. G. (2012). Highly fluorinated amino acids in protein design and engineering. Methods in Molecular Biology. [Link]

  • Hicks, M. G., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. [Link]

  • Pham, T. Q. H., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]

  • Pham, T. Q. H., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE. [Link]

  • Proteos. (n.d.). Thermal Shift Assay. Proteos. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. [Link]

  • Charles River. (n.d.). Thermal Shift Assays. Charles River. [Link]

  • Lang, B. E., et al. (2015). Measurement of the Thermal Unfolding of Proteins by Differential Scanning Calorimetry and Fluorescent Reporter Dyes. National Institute of Standards and Technology. [Link]

  • University of Leeds. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Leeds Faculty of Biological Sciences. [Link]

  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Enzymology. [Link]

  • YouTube. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. Spartan Tutorials. [Link]

  • Glycopedia. (n.d.). In solution Assays: Isothermal Titration Calorimetry. Glycopedia. [Link]

  • Tsvetkova, Y., & Ciulli, A. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

Sources

Validation

Comparative Guide: Chemical vs. Enzymatic Synthesis of SAM Analogues

Executive Summary S-adenosyl-L-methionine (SAM) analogues are critical molecular probes for profiling methyltransferase (MTase) activity and engineering biocatalytic alkylation systems.[1] However, the utility of these c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-adenosyl-L-methionine (SAM) analogues are critical molecular probes for profiling methyltransferase (MTase) activity and engineering biocatalytic alkylation systems.[1] However, the utility of these cofactors is frequently bottlenecked by their intrinsic instability and synthesis challenges.[2][3]

This guide objectively compares the two dominant production modalities: Chemical Synthesis and Enzymatic Synthesis .

  • Chemical Synthesis offers broad structural diversity but suffers from poor stereoselectivity, yielding a 1:1 mixture of active (

    
    ) and inactive/inhibitory (
    
    
    
    ) epimers.
  • Enzymatic Synthesis (using Methionine Adenosyltransferase, MAT) guarantees 100% stereochemical purity (

    
    ) and allows for in situ generation, circumventing stability issues, though it is historically limited by the substrate specificity of wild-type enzymes.
    

Recommendation: For biological profiling and mechanistic studies where stereopurity is paramount, enzymatic synthesis using engineered MAT variants is the superior standard. Chemical synthesis remains relevant only for analogues bearing modifications incompatible with current MAT enzyme active sites.

The "SAM Stability" and Stereochemistry Problem

Before evaluating synthesis methods, one must understand the molecule's fragility.[4] SAM contains a sulfonium center that makes the adjacent carbons highly electrophilic.

  • Epimerization: The sulfonium sulfur is a chiral center.[5] Biologically, only the (S,S)-SAM diastereomer is active.[4] The (R,S)-SAM epimer, often a byproduct of chemical synthesis, is not only inactive but acts as a competitive inhibitor for many MTases.

  • Degradation: At physiological pH, SAM undergoes intramolecular nucleophilic attack by the carboxylate group, forming homoserine lactone and 5'-methylthioadenosine (MTA) . This degradation is accelerated by temperature and basic pH.

Chemical Synthesis: The Traditional Route

Chemical synthesis typically involves the coupling of an adenosine derivative (electrophile) with a methionine analogue (nucleophile).

Mechanism & Challenges

The most common modern approach is the "protection-free" coupling of 5'-iodo-5'-deoxyadenosine with L-homocysteine (or its selenium/tellurium analogues).

  • The Flaw: The formation of the sulfonium ion is non-stereoselective. The resulting product is a racemic mixture (approx. 50:50) of

    
     and 
    
    
    
    epimers.
  • Consequence: Researchers must either use the mixture (risking inhibition) or perform difficult HPLC separations using chiral mobile phases.

Protocol A: Chemical Synthesis of Se-Adenosyl-L-Selenomethionine (Se-SAM)

Note: Selenium analogues are often synthesized chemically due to the higher nucleophilicity of selenium, which facilitates the coupling reaction.

Reagents:

  • L-Selenohomocystine

  • Sodium Borohydride (NaBH4)

  • 5'-Iodo-5'-deoxyadenosine[6]

  • Solvent: Water/Acetic Acid

Step-by-Step Methodology:

  • Reduction: Suspend L-selenohomocystine (0.5 mmol) in water under argon. Add NaBH4 (2.0 eq) at 0°C to reduce the diselenide bond, generating the selenohomocysteine anion (color change from yellow to colorless).

  • Coupling: Add 5'-iodo-5'-deoxyadenosine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4–6 hours in the dark (light sensitivity of iodides).

  • Quenching: Adjust pH to 3–4 using dilute acetic acid to stabilize the product.

  • Purification: Precipitate using cold ethanol or purify via C18 Reversed-Phase HPLC (0.1% TFA in water/acetonitrile gradient).

  • Validation: Analyze via 1H-NMR and LC-MS. Expect a mixture of diastereomers if synthesizing the sulfonium (S) variant; Se-analogues often undergo rapid inversion, masking the epimer problem functionally, but the principle applies strictly to S-analogues.

Enzymatic Synthesis: The Biomimetic Route

Enzymatic synthesis utilizes Methionine Adenosyltransferase (MAT) to couple ATP and Methionine analogues.[1]

Mechanism & Advantages


  • Stereocontrol: MAT enzymes strictly enforce the formation of the (S,S) diastereomer.

  • In Situ Capability: Because SAM analogues degrade rapidly (

    
     hours at pH 7.5), enzymatic synthesis allows for generation in the same tube as the methyltransferase assay, ensuring fresh cofactor availability.
    
Enzyme Engineering Breakthroughs

Wild-type MATs (e.g., E. coli MAT) have small active sites. To synthesize bulky analogues (e.g., Propargyl-SAM for click chemistry), engineered variants are required:

  • R264A / I303V mutants: Enlarge the active site hydrophobic pocket to accept larger R-groups on the methionine sulfur.

  • Thermophilic MATs: Enzymes from Methanocaldococcus jannaschii (mMAT) offer higher stability and broader substrate tolerance.

Protocol B: One-Pot Enzymatic Synthesis (Analytical Scale)

Reagents:

  • Engineered MAT enzyme (e.g., mMAT-R264A)

  • L-Methionine Analogue (e.g., L-Ethionine or Allyl-homocysteine)[4]

  • ATP (Disodium salt)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2.

Step-by-Step Methodology:

  • Master Mix: Prepare buffer containing 10 mM MgCl2 and 50 mM KCl. (Mg2+ is an essential cofactor for MAT).

  • Substrate Addition: Add ATP (final conc. 5 mM) and L-Met analogue (final conc. 5 mM).

  • Enzyme Initiation: Add MAT enzyme (final conc. 10–50 µM).

  • Incubation: Incubate at 37°C (or 55°C for thermophilic mMAT) for 1–4 hours.

  • Filtration (Optional): If using downstream, remove MAT via 10kDa spin filter to stop reaction, or proceed directly to "cascade" assay by adding the target Methyltransferase.

  • Quantification: Verify conversion by HPLC (C18 column) monitoring the consumption of ATP (254 nm) and appearance of the SAM analogue peak.

Comparative Analysis

The following table summarizes the trade-offs. Quantitative data is derived from comparative studies (e.g., Luo et al., Rentmeister et al.).

FeatureChemical SynthesisEnzymatic Synthesis (MAT)
Stereochemistry Racemic (50:50) . Contains inhibitory

isomer.
Pure (100%

)
. Biologically active form only.[4]
Yield Moderate (40–60%). Losses due to purification of isomers.High (>90% conversion with optimized mutants).
Scalability High (Gram scale is feasible).Low to Medium (mg scale typical; limited by enzyme cost).
Substrate Scope Broad. Limited only by chemical reactivity.Dependent on enzyme variants.[5] Bulky groups require engineered MATs.
Stability Product must be stored at -80°C in acidic buffer.Can be generated in situ (fresh) for immediate use.
Cost Low (Reagents are cheap).Moderate (Requires ATP and purified enzymes).
Decision Matrix: Which method to choose?
  • Choose Enzymatic if: You are performing kinetic studies, crystallographic studies, or biological profiling where the inhibitory effect of the wrong epimer would confound results.

  • Choose Chemical if: You need gram-quantities for animal studies, or your analogue is so bulky/exotic that no known MAT variant accepts it.

Visualization of Pathways[5]

Diagram 1: Synthesis Workflow Comparison

This diagram contrasts the "dirty" output of chemical synthesis with the "clean" output of enzymatic synthesis.

SAM_Synthesis_Comparison cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis Chem_Start 5'-Iodo-Adenosine + Met Analogue Chem_Rxn Coupling Reaction (Non-stereoselective) Chem_Start->Chem_Rxn Chemical Steps Chem_Prod Racemic Mixture (50% Active / 50% Inhibitor) Chem_Rxn->Chem_Prod Enz_Start ATP + Met Analogue Enz_Rxn MAT Enzyme (Stereoselective) Enz_Start->Enz_Rxn Mg2+, K+ Enz_Prod Pure (S,S)-SAM (100% Active) Enz_Rxn->Enz_Prod

Caption: Comparison of stereochemical outcomes. Chemical synthesis yields a racemic mixture containing the inhibitory (R,S) epimer, while enzymatic synthesis yields exclusively the bioactive (S,S) form.

Diagram 2: The Enzymatic Cascade & Inhibition

This diagram illustrates the MAT catalytic cycle and the critical "Product Inhibition" loop that necessitates the use of engineered variants.

MAT_Catalytic_Cycle Substrates Substrates: ATP + Met Analogue MAT_Active MAT Enzyme (Active State) Substrates->MAT_Active Complex Enzyme-Substrate Complex MAT_Active->Complex Binding Product SAM Analogue (S,S)-Epimer Complex->Product Catalysis Inhibition Product Inhibition (Wild Type Limitation) Product->Inhibition High Conc. Inhibition->MAT_Active Blocks Active Site Engineered Engineered MAT (e.g. R264A) Engineered->Inhibition Reduces Affinity for Product

Caption: The MAT catalytic cycle showing the product inhibition feedback loop common in wild-type enzymes, which is mitigated by using engineered variants (e.g., R264A).

References

  • Luo, M. (2012). Current chemical biology approaches to interrogate protein methyltransferases. ACS Chemical Biology.[5] Link

  • Singh, S., et al. (2014). Chemoenzymatic synthesis of S-adenosyl-L-methionine analogs. Journal of Biological Chemistry. Link

  • Rentmeister, A., et al. (2018). S-Adenosylmethionine analogues in the study of methyltransferases and for the modification of nucleic acids and proteins. Angewandte Chemie International Edition. Link

  • Wang, C., et al. (2014). Large-scale, protection-free synthesis of Se-adenosyl-L-selenomethionine analogues. Organic Letters. Link

  • Diirek, I., & Seebeck, F. P. (2017). Enzymatic synthesis of S-adenosylmethionine analogs. ACS Chemical Biology.[5] Link

Sources

Safety & Regulatory Compliance

Safety

Application Note: Proper Disposal and Handling of (2R)-2-amino-4-fluorobutanoic Acid

As a Senior Application Scientist, I frequently audit laboratory waste streams and observe a recurring, critical error: the misclassification of fluorinated non-canonical amino acids. (2R)-2-amino-4-fluorobutanoic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory waste streams and observe a recurring, critical error: the misclassification of fluorinated non-canonical amino acids. (2R)-2-amino-4-fluorobutanoic acid is highly valued in drug development for conferring metabolic stability to peptide therapeutics and enabling advanced [1]. However, the very feature that makes it biologically valuable—the carbon-fluorine (C-F) bond—creates significant downstream logistical and environmental hazards.

This guide provides a self-validating, step-by-step operational protocol for the safe containment and disposal of (2R)-2-amino-4-fluorobutanoic acid, ensuring your laboratory maintains rigorous safety standards and regulatory compliance.

The Causality of Hazard: Why Standard Disposal Fails

To understand the disposal protocol, we must first understand the thermodynamics of the molecule. The C-F bond is one of the strongest single bonds in organic chemistry, possessing a bond dissociation energy of approximately [2].

If this compound is routed through standard municipal waste combustors or low-temperature laboratory incinerators, the thermal energy is insufficient to fully mineralize the molecule. Instead of breaking down into harmless byproducts (like


 and 

), incomplete combustion yields Products of Incomplete Destruction (PIDs) . These include highly toxic hydrofluoric acid (HF) and volatile, short-chain fluorocarbons (e.g., tetrafluoromethane), which are potent greenhouse gases. To prevent environmental contamination, disposal must align with the [3], which mandate extreme high-temperature thermal destruction.
Operational Disposal Protocol

The following step-by-step methodology ensures that (2R)-2-amino-4-fluorobutanoic acid is safely isolated, contained, and destroyed.

Step 1: Benchtop Segregation
  • Action: Isolate (2R)-2-amino-4-fluorobutanoic acid waste from both halogenated (e.g., dichloromethane, chloroform) and non-halogenated (e.g., methanol, hexane) standard solvent streams. Create a dedicated "Fluorinated Organic Waste" stream.

  • Causality: Mixing fluorinated compounds with standard chlorinated waste complicates the chemical waste profile. If a disposal facility detects high fluorine content in a standard halogenated drum, the waste may be rejected or accidentally routed to a low-temperature incinerator incapable of cleaving the C-F bond.

Step 2: Primary Containment
  • Action: Collect all solid powder, liquid solutions, and contaminated consumables (e.g., pipette tips) in High-Density Polyethylene (HDPE) containers.

  • Causality: While borosilicate glass is chemically compatible with the intact amino acid, HDPE is the authoritative standard. In the event of accidental chemical degradation or microbial breakdown that releases trace fluoride ions into an aqueous solution, HDPE eliminates the risk of glass etching and subsequent catastrophic container failure.

Step 3: Hazard Labeling & Storage
  • Action: Affix a GHS-compliant label stating the full chemical name: (2R)-2-amino-4-fluorobutanoic acid. Do not use lab shorthand or acronyms. Explicitly mark the primary waste tag with "Hazardous Waste - Fluorinated Organics" . Store in a secondary containment bin within a ventilated corrosives/flammables cabinet.

  • Causality: Clear, unabbreviated nomenclature is a self-validating safety step. It ensures Environmental Health and Safety (EHS) personnel immediately recognize the need for specialized thermal routing rather than standard solvent blending.

Step 4: Facility Transfer and Thermal Destruction
  • Action: Coordinate with your EHS department to route the waste exclusively to a RCRA-permitted hazardous waste combustor capable of operating at temperatures exceeding 1,100 °C (2,012 °F) with adequate residence time.

  • Causality: The EPA's 2024 Interim Guidance confirms that temperatures >1,100 °C are strictly required to reliably overcome the 485 kJ/mol activation energy of the C-F bond, achieving a >99.99% destruction efficiency without generating toxic PIDs [3].

Quantitative Disposal Parameters

Summarized below are the critical physical and logistical parameters required for the safe handling and disposal of this compound.

ParameterSpecificationCausality / Operational Rationale
Chemical Name (2R)-2-amino-4-fluorobutanoic acidNon-canonical fluorinated amino acid used in R&D.
C-F Bond Energy ~485 kJ/molRequires extreme thermal energy to successfully cleave.
Primary Hazard Environmental Persistence / PIDsIncomplete combustion yields toxic fluoro-gases and HF.
Containment Material HDPE (High-Density Polyethylene)Chemically inert; prevents etching if free fluoride is released.
Destruction Temp. > 1,100 °C (2,012 °F)EPA mandated threshold for complete molecular mineralization.
Waste Classification Fluorinated Organic WasteMust be strictly segregated from standard lab solvent waste.
Waste Routing Workflow

The following logic diagram illustrates the mandatory decision-making process from benchtop generation to final thermal destruction.

G Gen Benchtop Generation (2R)-2-amino-4-fluorobutanoic acid Seg Waste Segregation Isolate from standard organics Gen->Seg Cont Primary Containment Transfer to HDPE Receptacle Seg->Cont Lab Hazard Labeling 'Fluorinated Organic Waste' Cont->Lab EHS EHS Transfer Log for specialized pickup Lab->EHS Dest Thermal Destruction Incineration >1,100°C EHS->Dest

Workflow for the segregation, containment, and thermal destruction of fluorinated amino acid waste.

References
  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • Compounds of Fluorine (Bond Energies & Thermodynamics) Source: Chemistry LibreTexts URL:[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source: United States Environmental Protection Agency (EPA) URL:[Link]

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